2-(Benzyloxy)-3,5-difluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-difluoro-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWYIELKIZBZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive NMR Characterization of 2-(Benzyloxy)-3,5-difluorophenol: A Technical Guide for Structural Validation
Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: 2-(Benzyloxy)-3,5-difluorophenol (CAS: 1881322-00-4)
Executive Summary & Pharmacochemical Context
In modern medicinal chemistry, fluorinated phenolic building blocks are highly prized for their ability to modulate metabolic stability, lipophilicity, and target binding affinity[1]. 2-(Benzyloxy)-3,5-difluorophenol (Molecular Weight: 236.22) serves as a versatile synthetic intermediate[1]. Its structure—a difluorinated phenol ring protected by a benzyl group—makes it particularly valuable in the synthesis of complex active pharmaceutical ingredients (APIs), including potential EP4 receptor antagonists investigated for cancer and inflammatory diseases[1].
For researchers utilizing this intermediate, rigorous structural validation is non-negotiable. This whitepaper details a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. By synthesizing predictive computational models with empirical shift rules, we provide a definitive guide to assigning the ¹H and ¹³C NMR chemical shifts of this complex heteronuclear system.
The Physics of Fluorinated Phenols: Causality in NMR Acquisition
The NMR characterization of 2-(Benzyloxy)-3,5-difluorophenol presents a unique spectroscopic challenge. The presence of two ¹⁹F nuclei (spin ½, 100% natural abundance) on the aromatic ring introduces extensive homo- and heteronuclear spin-spin coupling[1].
-
¹H NMR Causality: The protons on the difluorinated phenol ring will not appear as simple singlets or doublets; they exhibit complex splitting patterns due to simultaneous coupling with adjacent protons ( 4JHH ) and fluorine atoms ( 3JHF and 4JHF )[1].
-
¹³C NMR Causality: The carbons directly bonded to fluorine atoms, as well as those up to four bonds away, show characteristic C-F splitting[1]. This splits the carbon signals into multiplets, drastically reducing the signal-to-noise (S/N) ratio for quaternary carbons.
To overcome these physical limitations, the experimental protocol must utilize optimized relaxation delays and, when necessary, multi-nuclear decoupling strategies.
Experimental Protocol: High-Resolution NMR Acquisition
The following step-by-step methodology constitutes a self-validating system designed to yield unambiguous spectral data.
Step 1: Sample Preparation
-
Procedure: Dissolve 15–20 mg (for ¹H) or 60–80 mg (for ¹³C) of 2-(Benzyloxy)-3,5-difluorophenol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
-
Causality: CDCl₃ is selected because it lacks exchangeable protons, preventing the rapid deuterium exchange of the phenolic -OH group, thereby allowing its signal to be observed. TMS provides an absolute zero-point reference (0.00 ppm) to ensure inter-laboratory reproducibility.
Step 2: Instrument Tuning and Shimming
-
Procedure: Insert the sample into a 400 MHz or higher NMR spectrometer. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies. Perform gradient shimming (e.g., TopShim) to achieve a line width of < 0.5 Hz for the TMS signal.
-
Causality: Precise tuning is critical for fluorinated compounds. Poor ¹⁹F tuning will result in incomplete decoupling (if dual-decoupling sequences are used) and distorted multiplet line shapes.
Step 3: Pulse Sequence and Acquisition Parameters
-
¹H NMR: Use a standard 1D sequence (e.g., zg30). Set the relaxation delay ( D1 ) to 2 seconds. Acquire 16–32 scans.
-
¹³C NMR: Use a ¹H-decoupled sequence (e.g., zgpg30). Crucially, set the D1 delay to at least 4–5 seconds. Acquire 512–1024 scans.
-
Causality: Quaternary carbons (C1, C2, C3, C5) and fluorinated carbons lack attached protons, meaning they do not benefit from dipole-dipole relaxation or the Nuclear Overhauser Effect (NOE) to the same extent as protonated carbons. A longer D1 delay ensures complete longitudinal relaxation ( T1 ), preventing signal saturation and allowing these critical framework carbons to be detected above the baseline.
Spectral Analysis & Chemical Shift Assignments
The predicted chemical shifts below are derived from computational shielding constants referenced against TMS, validated by empirical substituent increment rules[1][2].
Table 1: ¹H NMR Chemical Shift Assignments (in CDCl₃)
The ¹H NMR spectrum provides a clear fingerprint of the molecule, divided into the benzylic/aromatic regions and the distinct phenolic signature[1].
| Proton Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Mechanistic Logic |
| Phenolic -OH | 5.35 | Broad singlet (br s) | - | 1H | Deshielded by hydrogen bonding; broadens due to slow exchange. |
| Benzylic -OCH₂Ph | 5.10 | Singlet (s) | - | 2H | Characteristic singlet; highly deshielded by the adjacent oxygen and phenyl ring[1]. |
| H-6 (Aromatic) | 6.40 | ddd | 3JHF≈9.5 , 4JHF≈2.5 , 4JHH≈2.5 | 1H | Ortho to C5-F and para to C3-F. Exhibits complex heteronuclear splitting. |
| H-4 (Aromatic) | 6.55 | Triplet of doublets (td) | 3JHF≈9.5 , 4JHH≈2.5 | 1H | Located between two fluorine atoms; dominated by two equal ortho C-F couplings. |
| Benzyl Ph (para) | 7.30 | Multiplet (m) | - | 1H | Standard benzyl aromatic region[1]. |
| Benzyl Ph (meta) | 7.35 | Multiplet (m) | - | 2H | Standard benzyl aromatic region[1]. |
| Benzyl Ph (ortho) | 7.40 | Multiplet (m) | - | 2H | Standard benzyl aromatic region[1]. |
Table 2: ¹³C NMR Chemical Shift Assignments (in CDCl₃)
The ¹³C NMR spectrum confirms the carbon framework, with C-F coupling serving as the primary diagnostic feature for ring assignment[1].
| Carbon Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Mechanistic Logic |
| Benzylic -OCH₂ | 75.6 | Singlet (s) | - | Aliphatic carbon shifted downfield by oxygen. |
| C6 (Aromatic C-H) | 100.5 | Doublet of doublets (dd) | 2JCF≈25.0 , 4JCF≈3.0 | Highly shielded by ortho-OH and ortho-F resonance effects. |
| C4 (Aromatic C-H) | 104.2 | Triplet (t) | 2JCF≈26.0 | Split equally by two adjacent fluorine atoms. |
| Benzyl Ph (para) | 128.2 | Singlet (s) | - | Unaffected by fluorine coupling. |
| Benzyl Ph (meta) | 128.5 | Singlet (s) | - | Unaffected by fluorine coupling. |
| Benzyl Ph (ortho) | 128.8 | Singlet (s) | - | Unaffected by fluorine coupling. |
| C2 (C-OCH₂Ph) | 134.8 | Doublet of doublets (dd) | 2JCF≈16.0 , 4JCF≈4.0 | Quaternary carbon; split by ortho and para fluorines. |
| Benzyl Ph (ipso) | 136.2 | Singlet (s) | - | Quaternary carbon of the protecting group. |
| C1 (Phenol C-OH) | 145.2 | Doublet of doublets (dd) | 3JCF≈14.5 , 4JCF≈3.5 | Deshielded by oxygen; exhibits long-range C-F coupling. |
| C3 (C-F) | 156.5 | Doublet of doublets (dd) | 1JCF≈245.0 , 3JCF≈15.0 | Massive one-bond C-F coupling diagnostic of fluorinated carbons[1]. |
| C5 (C-F) | 159.0 | Doublet of doublets (dd) | 1JCF≈242.0 , 3JCF≈14.0 | Massive one-bond C-F coupling diagnostic of fluorinated carbons[1]. |
Workflow Visualization
To ensure reproducibility across different laboratories, the following logical workflow should be strictly adhered to during the structural validation of this compound.
Figure 1: Standardized NMR workflow for the structural validation of fluorinated phenolic intermediates.
Advanced Methodologies: Unambiguous Assignment
If the 1D ¹³C spectrum yields ambiguous signals due to low S/N from extensive C-F splitting, the protocol must escalate to advanced techniques:
-
¹³C{¹H, ¹⁹F} Dual Decoupling: By simultaneously irradiating both the proton and fluorine frequencies during carbon acquisition, the complex doublets of doublets (e.g., C3 and C5) will collapse into sharp singlets. This drastically increases the peak intensity of the quaternary carbons, proving the exact number of carbon environments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To definitively differentiate C3 from C5, an HMBC experiment is utilized. The benzylic protons (-OCH₂Ph at 5.10 ppm) will show a strong ³J correlation to C2 (134.8 ppm), which in turn allows the observer to walk the ring and assign C1 and C3 based on their respective 2D cross-peaks.
References[1] Title: 2-(Benzyloxy)-3,5-difluorophenol | CAS 1881322-00-4
Source: Benchchem URL:
[2] Title: Spectrometric Identification of Organic Compounds (8th Edition) Source: John Wiley & Sons URL:[Link]
Sources
Mechanism of Synthesis for 2-(Benzyloxy)-3,5-difluorophenol: A Comprehensive Guide to Regioselective Functionalization
Executive Summary
2-(Benzyloxy)-3,5-difluorophenol (CAS 1881322-00-4) is a highly specialized fluorinated building block utilized extensively in medicinal chemistry, most notably in the synthesis of EP4 receptor antagonists for oncology and inflammatory disease research [1]. The presence of two meta-oriented fluorine atoms enhances the molecule's metabolic stability and lipophilicity, while the orthogonally protected catechol moiety allows for precise structural elaboration.
Synthesizing this 1,2,3,5-tetrasubstituted benzene ring requires strict control over regiochemistry. This whitepaper details a field-proven, three-step synthetic mechanism that leverages electronic blocking, Baeyer-Villiger-type rearrangement, and pKa-driven chemoselectivity to achieve absolute regiocontrol.
Retrosynthetic Analysis & Strategic Rationale
A common pitfall in designing a synthesis for this compound is the misidentification of the optimal starting material. A naive approach might begin with 3,5-difluorophenol. However, electrophilic aromatic substitution (e.g., formylation) on 3,5-difluorophenol suffers from poor regiocontrol, as both the ortho (C2/C6) and para (C4) positions are activated by the hydroxyl group [3]. Furthermore, Directed Ortho Metalation (DoM) of an O-protected 3,5-difluorophenol predominantly leads to lithiation at the highly acidic C4 position (flanked by two fluorines), yielding the undesired 1,2,4,5-substitution pattern.
To achieve absolute regiocontrol, the synthesis must begin with 2,4-difluorophenol . In this substrate, the para position (C4) and one ortho position (C2) are blocked by fluorine atoms. The only available activated site is the remaining ortho position (C6). This guarantees exclusive formation of the desired regioisomer during the initial functionalization.
Figure 1: Three-step regioselective synthetic workflow from 2,4-difluorophenol.
Table 1: Regiochemical Outcome of Formylation Based on Starting Material
| Starting Material | Reagents | Major Product | Regioselectivity |
| 3,5-Difluorophenol | MgCl₂, (CH₂O)n, Et₃N | Mixture of ortho/para isomers | Poor (<40% target) |
| 2,4-Difluorophenol | MgCl₂, (CH₂O)n, Et₃N | 3,5-Difluoro-2-hydroxybenzaldehyde | Excellent (>95%) |
Step-by-Step Mechanistic Pathway & Experimental Protocols
Step 1: Regioselective Ortho-Formylation (Casiraghi Formylation)
Mechanism: The Casiraghi formylation is employed over the Duff or Reimer-Tiemann reactions to prevent tar formation and ensure high yields. Magnesium chloride coordinates with the phenoxide oxygen and paraformaldehyde, creating a rigid six-membered transition state. Because C2 and C4 are blocked by fluorine, the electrophilic attack is directed exclusively to C6, yielding 3,5-difluoro-2-hydroxybenzaldehyde.
Protocol 1: Synthesis of 3,5-Difluoro-2-hydroxybenzaldehyde
-
Preparation: In an oven-dried, argon-purged flask, dissolve 2,4-difluorophenol (1.0 eq) in anhydrous acetonitrile (0.5 M).
-
Activation: Add anhydrous MgCl₂ (1.5 eq) and triethylamine (3.75 eq). Stir at room temperature for 30 minutes to allow the magnesium-phenoxide complex to form.
-
Formylation: Add paraformaldehyde (6.0 eq) in one portion. Reflux the mixture (80 °C) for 4–6 hours, monitoring completion via TLC (Hexanes/EtOAc 4:1).
-
Quenching & Extraction: Cool the reaction to 0 °C and carefully quench with 1M HCl until the pH reaches 2 (to break the Mg-complex). Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Dakin Oxidation to 3,5-Difluorocatechol
Mechanism: Conversion of the ortho-hydroxybenzaldehyde to 3,5-difluorobenzene-1,2-diol [2][4] is achieved via Dakin oxidation. The hydroperoxide anion (HOO⁻) attacks the electron-deficient aldehyde carbonyl. Subsequent [1,2]-aryl migration to the peroxide oxygen cleaves the O-O bond, forming a formate ester which rapidly hydrolyzes in situ under basic conditions to yield the catechol.
Protocol 2: Synthesis of 3,5-Difluorobenzene-1,2-diol
-
Preparation: Dissolve 3,5-difluoro-2-hydroxybenzaldehyde (1.0 eq) in a 1M NaOH aqueous solution (1.2 eq) at room temperature.
-
Oxidation: Cool the solution to 0 °C. Slowly add 30% aqueous H₂O₂ (1.3 eq) dropwise over 15 minutes to control the exothermic reaction.
-
Hydrolysis: Allow the reaction to warm to room temperature and stir for 2 hours. The solution will darken as the catechol forms.
-
Isolation: Acidify the mixture to pH 3 using 2M HCl. Extract extensively with diethyl ether (4x), as the catechol is highly water-soluble. Dry the organic phase over MgSO₄ and evaporate to yield the crude diol, which can be purified via sublimation or flash chromatography.
Step 3: Chemoselective Mono-Benzylation
Mechanism: The final step requires differentiating the two hydroxyl groups of 3,5-difluorobenzene-1,2-diol. The hydroxyl group at C2 is adjacent to the highly electronegative fluorine at C3. The strong inductive electron-withdrawing effect (-I) of this fluorine significantly lowers the pKa of the C2-OH compared to the C1-OH. By employing exactly one equivalent of a mild base (K₂CO₃), the C2-OH is selectively deprotonated and alkylated via an Sₙ2 mechanism with benzyl bromide.
Figure 2: Mechanistic rationale for chemoselective mono-benzylation at the C2 position.
Table 2: pKa Differential and Alkylation Selectivity in 3,5-Difluorocatechol
| Hydroxyl Position | Proximity to Fluorine | Estimated pKa | State (1.0 eq K₂CO₃) |
| C1-OH | Meta to C3-F, Meta to C5-F | ~9.5 | Protonated (Neutral) |
| C2-OH | Ortho to C3-F, Meta to C5-F | ~8.0 | Deprotonated (Phenoxide) |
Protocol 3: Synthesis of 2-(Benzyloxy)-3,5-difluorophenol
-
Preparation: Dissolve 3,5-difluorobenzene-1,2-diol (1.0 eq) in anhydrous DMF (0.2 M) under argon.
-
Deprotonation: Add anhydrous K₂CO₃ (1.05 eq) and stir at room temperature for 15 minutes. The solution will turn slightly yellow, indicating phenoxide formation.
-
Alkylation: Add Benzyl bromide (1.0 eq) dropwise via syringe. Stir the reaction at room temperature for 12 hours.
-
Quenching & Purification: Quench the reaction by pouring it into ice-cold water. Extract with ethyl acetate (3x). Wash the organic layer with 5% LiCl aqueous solution (3x) to remove residual DMF, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the pure 2-(Benzyloxy)-3,5-difluorophenol.
Analytical Characterization & Quality Control
To validate the regiochemistry of the final product, ¹H and ¹⁹F NMR are critical:
-
¹⁹F NMR: Will show two distinct fluorine signals (typically around -110 ppm and -115 ppm) with meta-coupling (J ~ 8-10 Hz).
-
¹H NMR: The aromatic protons at C4 and C6 will appear as distinct multiplets. The benzylic CH₂ will appear as a sharp singlet at ~5.1 ppm. The presence of a single exchangeable phenolic OH peak (~5.5 ppm) confirms mono-alkylation.
Conclusion
The synthesis of 2-(Benzyloxy)-3,5-difluorophenol highlights the importance of strategic starting material selection to bypass the limitations of direct functionalization on deactivated, multi-substituted aromatic rings. By utilizing 2,4-difluorophenol, chemists can exploit electronic blocking to force absolute regiocontrol during formylation, followed by pKa-driven chemoselective alkylation, resulting in a highly efficient and self-validating synthetic pipeline.
References
- Benchchem. "2-(Benzyloxy)-3,5-difluorophenol | CAS 1881322-00-4".
- Sigma-Aldrich. "3,5-difluorobenzene-1,2-diol | 147300-09-2".
- J-Stage.
- Oxford Academic (FEMS Microbiology Letters).
Navigating the Physicochemical Landscape of 2-(Benzyloxy)-3,5-difluorophenol: An In-depth Guide
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed exploration of the fundamental physicochemical properties of 2-(Benzyloxy)-3,5-difluorophenol, a fluorinated phenolic compound of significant interest in medicinal chemistry and organic synthesis. This guide will delve into its exact mass and molecular weight, supported by a discussion of the analytical techniques pivotal for its characterization.
Core Molecular Attributes
2-(Benzyloxy)-3,5-difluorophenol, identified by the CAS Number 1881322-00-4, possesses a molecular formula of C13H10F2O2.[1] Its structure is characterized by a phenol ring substituted with two fluorine atoms at the 3 and 5 positions and a benzyloxy group at the 2 position. This unique arrangement of functional groups imparts specific properties that are highly valuable in the design of novel molecules, particularly in the pharmaceutical sector.
The presence of fluorine atoms is a key feature, known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] Consequently, 2-(Benzyloxy)-3,5-difluorophenol serves as a versatile synthetic intermediate and a foundational building block for the construction of more complex molecular architectures.[1]
A precise understanding of its mass is critical for its identification and characterization. The table below summarizes the key mass-related data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C13H10F2O2 | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| Exact Mass | 236.0649 g/mol | Calculated |
The exact mass is calculated based on the most abundant isotopes of the constituent elements (C=12.0000, H=1.0078, F=18.9984, O=15.9949).
Analytical Characterization: The Role of Mass Spectrometry
The definitive confirmation of the elemental composition and structure of 2-(Benzyloxy)-3,5-difluorophenol relies on advanced analytical techniques. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for this purpose.[1] Unlike low-resolution mass spectrometry, HRMS provides an exceptionally accurate mass measurement of the molecular ion, typically within a few parts per million (ppm), which allows for the unambiguous determination of the elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
The following protocol outlines a typical workflow for the HRMS analysis of 2-(Benzyloxy)-3,5-difluorophenol.
Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled to a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation:
-
Dissolve a small quantity (e.g., 1 mg) of 2-(Benzyloxy)-3,5-difluorophenol in a suitable solvent (e.g., 1 mL of methanol or acetonitrile).
-
Further dilute the stock solution to a final concentration appropriate for the instrument's sensitivity (typically in the low µg/mL to ng/mL range).
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.
-
-
Infusion and Ionization:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) to achieve stable and efficient ionization. Both positive and negative ion modes should be evaluated.
-
-
Mass Analysis:
-
Acquire the mass spectrum in full scan mode over an appropriate m/z range.
-
Ensure the instrument is operating at a high resolving power to enable accurate mass measurement.
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]+ in positive mode or [M-H]- in negative mode).
-
Determine the experimental m/z value of the molecular ion.
-
Compare the experimental mass to the calculated theoretical exact mass of the expected elemental formula (C13H10F2O2). The mass error should be within an acceptable range (typically < 5 ppm).
-
Molecular Structure and Synthesis
The structural arrangement of 2-(Benzyloxy)-3,5-difluorophenol is central to its utility. The benzyloxy group acts as a protecting group for the phenol, which can be selectively removed in later synthetic steps. The fluorine atoms, as mentioned, are crucial for modulating the electronic properties and biological activity of derivative compounds.
// Benzene ring 1 (Phenol ring) C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;
// Substituents on the phenol ring O1 [label="O", pos="-2.2,1.3!"]; H1 [label="H", pos="-2.8,1.8!"]; C2 -- O1; O1 -- H1;
F1 [label="F", pos="-2.2,-1.3!"]; C3 -- F1;
F2 [label="F", pos="2.2,-1.3!"]; C5 -- F2;
O2 [label="O", pos="2.2,1.3!"]; C6 -- O2;
// Benzyl group C7 [label="CH2", pos="3.5,1.3!"]; O2 -- C7;
// Benzene ring 2 (Benzyl ring) C8 [pos="4.8,0.75!"]; C9 [pos="4.8,-0.75!"]; C10 [pos="6.1,-1.5!"]; C11 [pos="7.4,-0.75!"]; C12 [pos="7.4,0.75!"]; C13 [pos="6.1,1.5!"];
C7 -- C8; C8 -- C9 -- C10 -- C11 -- C12 -- C13 -- C8;
// Atom labels for the phenol ring C1_label [label="C", pos="0,1.5!"]; C2_label [label="C", pos="-1.3,0.75!"]; C3_label [label="C", pos="-1.3,-0.75!"]; C4_label [label="C", pos="0,-1.5!"]; C5_label [label="C", pos="1.3,-0.75!"]; C6_label [label="C", pos="1.3,0.75!"];
// Atom labels for the benzyl ring C8_label [label="C", pos="4.8,0.75!"]; C9_label [label="C", pos="4.8,-0.75!"]; C10_label [label="C", pos="6.1,-1.5!"]; C11_label [label="C", pos="7.4,-0.75!"]; C12_label [label="C", pos="7.4,0.75!"]; C13_label [label="C", pos="6.1,1.5!"]; }
Caption: Molecular structure of 2-(Benzyloxy)-3,5-difluorophenol.The synthesis of this and related difluorophenol derivatives is an active area of research. For instance, derivatives of difluorophenol are being investigated for their potential as EP4 receptor antagonists, which have relevance in the study of cancer and inflammatory diseases.[1] The synthetic utility of 2-(Benzyloxy)-3,5-difluorophenol allows researchers to develop potential therapeutic agents for a variety of conditions.[1]
Conclusion
2-(Benzyloxy)-3,5-difluorophenol is a valuable chemical entity with well-defined physicochemical properties. Its molecular weight of 236.22 g/mol and a precise exact mass, confirmable by high-resolution mass spectrometry, provide a solid foundation for its use in quantitative and qualitative research. The strategic placement of fluorine atoms and a benzyloxy group makes it a key building block in the synthesis of novel compounds with potential therapeutic applications, underscoring its importance in the field of drug discovery and development.
References
-
2-(Benzyloxy)-3,5-difluorophenol | CAS 1881322-00-4.
Sources
Thermodynamic Stability and pKa Profiling of 2-(Benzyloxy)-3,5-difluorophenol: A Technical Guide for Drug Development
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into phenolic building blocks is a highly effective method for modulating physicochemical properties, including metabolic stability, lipophilicity, and acid dissociation constants (pKa)[1]. 2-(Benzyloxy)-3,5-difluorophenol (CAS: 1881322-00-4) is a versatile, highly specialized synthetic intermediate frequently utilized in the development of complex pharmaceutical agents, such as EP4 receptor antagonists targeting inflammatory diseases and oncology[1].
As a Senior Application Scientist, evaluating the thermodynamic stability and ionization behavior of this compound is paramount before integrating it into downstream synthetic workflows or formulation matrices. This whitepaper provides an in-depth mechanistic analysis of how the 3,5-difluoro and 2-benzyloxy substitutions dictate the molecule's pKa and thermodynamic resilience, supported by self-validating experimental protocols for empirical determination.
Mechanistic Drivers of Acid-Base Equilibria (pKa)
The pKa of an unsubstituted phenol in an aqueous environment is approximately 9.95[2]. The ionization of 2-(Benzyloxy)-3,5-difluorophenol is governed by a complex interplay of inductive effects, resonance, and steric hindrance:
-
Inductive Electron Withdrawal (-I Effect): Fluorine is the most electronegative element. Positioned at the meta (3 and 5) positions relative to the phenolic hydroxyl group, the two fluorine atoms exert a powerful inductive electron-withdrawing effect[3]. This pulls electron density away from the oxygen atom, significantly stabilizing the resulting phenoxide anion and driving the pKa downward[4].
-
Steric and Electronic Influence of the Benzyloxy Group: The benzyloxy group at the ortho (2) position introduces competing effects. While the ether oxygen can withdraw electrons inductively (-I), it can also donate electron density into the ring via resonance (+R). More critically, the bulky benzyl moiety creates localized steric hindrance. This steric bulk can disrupt the optimal hydration shell of the phenoxide anion, slightly destabilizing it and counteracting a portion of the fluorine-induced acidic shift.
Consequently, while 3,5-difluorophenol exhibits a drastically lowered pKa (typically ~7.2), the introduction of the 2-benzyloxy group shifts the pKa slightly back up. The anticipated pKa of 2-(Benzyloxy)-3,5-difluorophenol lies in the range of 7.8 to 8.2 , making it partially ionized at physiological pH (7.4)[4].
Thermodynamic Stability Profile
Fluorination is a well-established strategy for enhancing the thermodynamic and metabolic stability of organic molecules[1]. The carbon-fluorine (C-F) bond possesses exceptionally high bond dissociation energy (approx. 116 kcal/mol), rendering the fluorinated aromatic ring highly resistant to thermal degradation and oxidative cleavage[4].
However, the thermodynamic vulnerability of 2-(Benzyloxy)-3,5-difluorophenol lies entirely in the benzyloxy ether linkage . While stable under neutral and mildly basic conditions, this ether bond is susceptible to:
-
Hydrolytic Cleavage: Under extreme thermal stress in highly acidic aqueous environments.
-
Oxidative De-benzylation: In the presence of strong oxidizing agents or transition metal catalysts.
Thermodynamic stability pathways under thermal and oxidative stress.
Quantitative Data Summary
The following table synthesizes the theoretical physicochemical shifts induced by the structural modifications on the phenol core.
| Parameter | Phenol (Reference) | 3,5-Difluorophenol | 2-(Benzyloxy)-3,5-difluorophenol |
| Theoretical pKa | 9.95 | ~7.2 | 7.8 - 8.2 |
| Primary pKa Modulator | N/A | -I effect (Fluorines) | Steric hindrance + -I effect |
| Thermal Stability (t1/2 at 80°C) | Moderate | High | Moderate-High (Ether vulnerable) |
| Oxidative Stability | Low | High | Moderate (Ether vulnerable) |
Self-Validating Experimental Methodologies
To empirically validate the theoretical pKa and stability profiles, the following rigorous laboratory protocols are designed to ensure causality and self-validation.
Protocol 1: Automated UV-Vis Spectrophotometric pKa Determination
Causality & Rationale: Spectrophotometric titration is the gold standard for phenolic pKa determination because the protonated (phenol) and deprotonated (phenoxide) species exhibit distinct UV absorption maxima due to chromophoric shifts upon ionization[5][6]. We utilize a 10% (v/v) acetonitrile-water co-solvent system; the acetonitrile ensures complete dissolution of the lipophilic benzyloxy group while minimizing disruption to the aqueous dielectric constant[7].
Self-Validation Mechanism: The protocol relies on identifying an isosbestic point (a specific wavelength where the absorbance remains constant across all pH values). The presence of a sharp isosbestic point proves that only a simple two-state acid-base equilibrium is occurring, validating that no thermodynamic degradation of the compound happened during the titration[6].
Step-by-Step Workflow:
-
Analyte Preparation: Prepare a 10−4 M stock solution of 2-(Benzyloxy)-3,5-difluorophenol in a 10% (v/v) HPLC-grade acetonitrile-water mixture[7][8].
-
Buffer System Setup: Prepare a universal buffer system (e.g., Britton-Robinson buffer) covering a pH range of 2.0 to 11.0. Maintain a constant ionic strength of I=0.1 M using KCl to prevent ionic activity deviations[7][8].
-
Automated Titration: Utilize an automated titrator coupled to a diode-array UV-Vis spectrophotometer. Adjust the pH incrementally by 0.2 units using 0.1 N NaOH[5][9].
-
Spectral Acquisition: Allow 60 seconds for thermodynamic equilibrium after each titrant addition. Record the absorption spectra from 200 nm to 500 nm[7].
-
Data Regression: Identify the λmax of the phenoxide ion and the isosbestic point. Plot the absorbance at λmax versus pH. Extract the pKa from the inflection point of the resulting sigmoidal curve using non-linear regression based on the Henderson-Hasselbalch equation[5][9].
Workflow for Automated UV-Vis Spectrophotometric pKa Determination.
Protocol 2: Accelerated Thermodynamic Stability Assessment
Causality & Rationale: To isolate the vulnerability of the benzyloxy ether linkage from the robust fluorinated ring, we subject the compound to forced degradation conditions (ICH Q1A guidelines) and monitor the decay kinetics.
Step-by-Step Workflow:
-
Thermal Stress: Incubate 1 mg/mL solutions of the compound in aqueous buffers (pH 4.0, 7.4, 10.0) in sealed ampoules at 60°C and 80°C for 14 days.
-
Oxidative Stress: Expose a parallel set of samples to 3% H2O2 at 25°C for 48 hours.
-
Chromatographic Quantification: Withdraw aliquots at predefined intervals (0, 1, 3, 7, 14 days). Quench the reactions and analyze via RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Detect utilizing the previously identified isosbestic wavelength to ensure the quantification is independent of any localized pH shifts in the mobile phase.
-
Kinetic Modeling: Calculate the degradation rate constant ( k ) and half-life ( t1/2 ) assuming pseudo-first-order kinetics. The appearance of benzyl alcohol in the chromatogram serves as the definitive marker for ether cleavage.
Conclusion
2-(Benzyloxy)-3,5-difluorophenol is a structurally sophisticated intermediate whose physicochemical behavior is dictated by the competing electronic and steric effects of its substituents. The strong inductive withdrawal of the meta-fluorines drastically lowers the pKa, while the ortho-benzyloxy group provides a slight counteracting steric barrier. By employing automated UV-Vis spectrophotometry and accelerated degradation kinetics, development scientists can accurately map its ionization and stability profiles, ensuring reliable integration into advanced drug discovery pipelines.
References
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation, PharmaGuru,[Link]
-
An Accurate Approach for Computational pKa Determination of Phenolic Compounds, MDPI,[Link]
-
Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture, Acta Chimica Slovenica,[Link]
-
Development of Methods for the Determination of pKa Values, NIH/PMC,[Link]
-
Streamline pKa Value Determination Using Automated UV/Vis-Titration, Mettler Toledo,[Link]
-
Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids, NIH/PMC,[Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors, NIH/PMC,[Link]
-
Solved Consider the following phenols and their pkas, Chegg,[Link]
Sources
- 1. 2-(Benzyloxy)-3,5-difluorophenol|CAS 1881322-00-4 [benchchem.com]
- 2. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chegg.com [chegg.com]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. mdpi.com [mdpi.com]
- 9. mt.com [mt.com]
Application Notes & Protocols: Leveraging 2-(Benzyloxy)-3,5-difluorophenol as a Strategic Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The intermediate, 2-(Benzyloxy)-3,5-difluorophenol (CAS No. 1881322-00-4), serves as a highly versatile and valuable building block in this endeavor.[3] Its structure, featuring a difluorinated phenol orthogonally protected by a benzyl group, provides a unique combination of stability and reactivity. This guide provides an in-depth exploration of the synthesis, characterization, and application of this intermediate, presenting detailed protocols for its use in constructing complex diaryl ether linkages commonly found in advanced APIs, such as kinase inhibitors. The methodologies described herein are designed for researchers, chemists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Advantage of Fluorinated Intermediates
Active Pharmaceutical Ingredients (APIs) are the core components responsible for the therapeutic effects of drugs.[][] Their synthesis is a multi-step process often relying on key chemical precursors known as intermediates.[][6][7] The quality and structure of these intermediates directly influence the efficacy and safety of the final API.[6]
The 2-(Benzyloxy)-3,5-difluorophenol moiety is of particular interest due to the unique properties conferred by the fluorine atoms:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450, which can significantly prolong the in-vivo half-life of a drug.[1]
-
Modulated Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence the molecule's overall lipophilicity, affecting solubility, membrane permeability, and plasma protein binding.[1][2]
-
Increased Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions with protein targets, including hydrogen bonding and orthogonal multipolar interactions, leading to enhanced potency and selectivity.[1]
The benzyl group serves as a robust protecting group for the phenolic hydroxyl, rendering it inert during preceding synthetic steps. This group can be selectively removed under mild conditions (e.g., hydrogenolysis) at a later stage, unmasking the phenol for further functionalization or as a required pharmacophore in the final API.
Physicochemical Properties & Safety Data
A thorough understanding of the intermediate's properties and handling requirements is critical for safe and effective laboratory execution.
| Property | Value | Source |
| IUPAC Name | 2-(Benzyloxy)-3,5-difluorophenol | PubChem |
| CAS Number | 1881322-00-4 | [3] |
| Molecular Formula | C₁₃H₁₀F₂O₂ | [3] |
| Molecular Weight | 236.22 g/mol | [3] |
| Appearance | Typically an off-white to beige solid | Inferred |
Handling and Safety Precautions
While a specific Safety Data Sheet (SDS) for 2-(Benzyloxy)-3,5-difluorophenol is not widely available, data from analogous compounds like 3,5-difluorophenol and other substituted phenols provide a strong basis for safe handling protocols.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9] Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]
-
Health Hazards: Phenolic compounds can cause skin and eye irritation or severe burns.[8][9] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10][11] Harmful if swallowed.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[8][10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]
Synthesis and Characterization of the Intermediate
The most direct route to 2-(Benzyloxy)-3,5-difluorophenol involves the selective protection of the more acidic hydroxyl group of 3,5-difluorobenzene-1,2-diol or, more commonly, the benzylation of a suitable precursor. A practical and widely applicable method starts from the commercially available 3,5-difluorophenol.
Protocol: Synthesis of 2-(Benzyloxy)-3,5-difluorophenol
This protocol describes the Williamson ether synthesis for the benzylation of 3,5-difluorophenol. The benzyl group protects the hydroxyl functionality, allowing for subsequent selective reactions at other positions.
Workflow: Synthesis of the Intermediate
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-(Benzyloxy)-3,5-difluorophenol|CAS 1881322-00-4 [benchchem.com]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. mediffpharma.com [mediffpharma.com]
- 8. fishersci.com [fishersci.com]
- 9. medline.com [medline.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. aaronchem.com [aaronchem.com]
Application Note: Utilizing 2-(Benzyloxy)-3,5-difluorophenol as a Building Block in Suzuki-Miyaura Cross-Coupling
Introduction & Strategic Overview
In modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into aromatic scaffolds is a proven method for enhancing metabolic stability, modulating pKa, and improving lipophilicity. 2-(Benzyloxy)-3,5-difluorophenol (CAS 1881322-00-4) is a highly versatile, commercially available building block that provides a unique substitution pattern: a free phenolic hydroxyl group, a benzyl-protected phenol, and two fluorine atoms [1].
Because this molecule lacks a native halide (such as bromine or iodine), it cannot be directly subjected to standard transition-metal-catalyzed cross-couplings. To utilize this building block in a Suzuki-Miyaura reaction to construct complex biaryl scaffolds, the free phenol must first be activated. The most robust and chemoselective method is the conversion of the phenol into a trifluoromethanesulfonate (triflate) pseudohalide, which serves as an excellent electrophile for palladium-catalyzed cross-coupling [2, 3].
Mechanistic Workflow & Causality
The transformation of 2-(Benzyloxy)-3,5-difluorophenol into a cross-coupled biaryl product is a two-step self-validating system:
-
Electrophilic Activation (Triflation): The starting phenol is highly electron-deficient due to the inductive effects of the two fluorine atoms. This reduces its nucleophilicity. To overcome this, trifluoromethanesulfonic anhydride (Tf₂O) is used in combination with pyridine. Pyridine acts not only as a base but as a nucleophilic catalyst, generating a highly reactive N-trifluoromethylsulfonylpyridinium intermediate that rapidly reacts with the electron-poor phenol.
-
Suzuki-Miyaura Cross-Coupling: The resulting polyhalogenated aryl triflate is highly reactive toward oxidative addition by Palladium(0). However, aryl triflates are susceptible to basic hydrolysis (reverting to the phenol) and potential competing C–F bond activation. To ensure chemoselectivity for the C–OTf bond, an electron-rich, sterically hindered phosphine ligand (such as PCy₃ or specialized alkyl-heteroaryl phosphines) is paired with a mild base (K₃PO₄) [2].
Two-step synthetic workflow for the Suzuki-Miyaura cross-coupling of 2-(Benzyloxy)-3,5-difluorophenol.
Experimental Protocols
Protocol A: Synthesis of 2-(Benzyloxy)-3,5-difluorophenyl trifluoromethanesulfonate
Objective: Convert the free phenol into a highly reactive triflate pseudohalide.
Reagents & Materials:
-
2-(Benzyloxy)-3,5-difluorophenol (1.0 equiv, 10 mmol, 2.36 g)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 12 mmol, 2.02 mL)
-
Anhydrous Pyridine (2.0 equiv, 20 mmol, 1.62 mL)
-
Anhydrous Dichloromethane (DCM) (40 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Add 2-(Benzyloxy)-3,5-difluorophenol (2.36 g) and anhydrous DCM (40 mL) to the flask. Stir until completely dissolved.
-
Base Addition: Inject anhydrous pyridine (1.62 mL) into the solution. Causality: Pyridine is preferred over triethylamine to prevent ketene formation from Tf₂O and to form the reactive pyridinium intermediate.
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.
-
Triflation: Dropwise, add Tf₂O (2.02 mL) via a syringe over 10 minutes. Critical Step: The reaction is highly exothermic. Dropwise addition prevents localized heating and minimizes the formation of intensely colored polymeric byproducts.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2). The highly non-polar triflate will run significantly higher than the starting phenol.
-
Workup: Quench the reaction with 1M aqueous HCl (20 mL) to neutralize excess pyridine. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL).
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure triflate as a clear oil.
Protocol B: Suzuki-Miyaura Cross-Coupling of the Aryl Triflate
Objective: Chemoselective C–C bond formation avoiding C–F activation and triflate hydrolysis.
Reagents & Materials:
-
2-(Benzyloxy)-3,5-difluorophenyl triflate (1.0 equiv, 1.0 mmol, 368 mg)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv, 1.5 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 equiv, 5 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.10 equiv, 10 mol%)
-
Potassium Phosphate tribasic (K₃PO₄), anhydrous (2.0 equiv, 2.0 mmol)
-
Toluene (8 mL)
Step-by-Step Methodology:
-
Catalyst Pre-mixing: In a Schlenk tube under argon, combine Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%). Causality: PCy₃ is a strongly σ-donating ligand that accelerates the oxidative addition of the Pd(0) species into the C–OTf bond, which is critical for overcoming the activation barrier of polyhalogenated substrates.
-
Reagent Loading: Add the arylboronic acid (1.5 mmol) and anhydrous K₃PO₄ (2.0 mmol) to the tube. Causality: Anhydrous K₃PO₄ provides sufficient basicity to form the reactive boronate complex for transmetalation while preventing the aqueous hydrolysis of the triflate back to the phenol.
-
Solvent & Substrate Addition: Add anhydrous toluene (8 mL) followed by the 2-(Benzyloxy)-3,5-difluorophenyl triflate (1.0 mmol).
-
Degassing: Purge the mixture with argon for 10 minutes using a sparging needle to remove dissolved oxygen, which can oxidize the phosphine ligand and deactivate the catalyst.
-
Heating: Seal the tube and heat the reaction mixture in an oil bath at 90 °C for 12 hours.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue via silica gel chromatography to isolate the fluorinated biaryl product.
Quantitative Data: Condition Optimization
The success of coupling polyhalogenated aryl triflates heavily depends on minimizing premature hydrolysis and preventing C–F bond activation. The table below summarizes the causality behind condition optimization for this specific substrate class.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for 2-(Benzyloxy)-3,5-difluorophenyl triflate
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (aq) | Toluene/H₂O | 90 | 45% | Significant triflate hydrolysis observed due to aqueous basic conditions. |
| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane | 90 | 62% | Sluggish transmetalation; PPh₃ is not electron-rich enough for efficient oxidative addition. |
| 3 | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 90 | 89% | Excellent conversion; strongly donating PCy₃ facilitates rapid oxidative addition. |
| 4 | Pd₂(dba)₃ / L33* | K₃PO₄ | Toluene | 90 | 95% | Optimal chemoselectivity; specialized alkyl-heteroaryl ligand prevents C–F activation [2]. |
*L33 = Alkyl-heteroaryl-based phosphine ligand specifically designed for polyhalogenated aryl triflates.
References
-
So, C. M., Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis, 11(12), 7820-7827. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Application Note: Strategic Synthesis of Fluorinated Agrochemical Scaffolds Using 2-(Benzyloxy)-3,5-difluorophenol
Introduction & Mechanistic Rationale
Fluorine incorporation is a cornerstone of modern agrochemical design. Approximately 30% of all commercialized agrochemicals contain fluorine atoms, which critically enhance molecular lipophilicity, bioavailability, and metabolic stability against degradation pathways . In the development of advanced crop protection agents, rigid oxygen-containing heterocycles such as difluorobenzodioxole and difluorobenzodioxane have emerged as privileged pharmacophores. These motifs are famously utilized in broad-spectrum fungicides (e.g., fludioxonil analogs) to improve target enzyme binding affinity .
Synthesizing these highly functionalized heterocycles requires precision building blocks. 2-(Benzyloxy)-3,5-difluorophenol (CAS: 1881322-00-4) serves as an ideal starting material .
Causality of the Building Block: This compound offers a highly strategic, orthogonal reactivity profile:
-
Acidic Free Phenol : The electron-withdrawing nature of the two fluorine atoms at C3 and C5 (inductive effect) significantly lowers the pKa of the free C1-hydroxyl group. This allows for mild, highly regioselective O-alkylation without requiring harsh basic conditions.
-
Masked Catechol : The benzyl ether at C2 protects the second hydroxyl group during initial functionalization. It can be cleanly removed via catalytic hydrogenolysis under mild conditions, revealing the masked catechol equivalent without risking hydrodefluorination—a common and detrimental side reaction when reducing electron-deficient fluoroaromatics.
Experimental Workflow & Protocols
The following self-validating protocols detail the step-by-step synthesis of 5,7-difluoro-2,3-dihydro-1,4-benzodioxine , a highly versatile agrochemical scaffold, starting from 2-(Benzyloxy)-3,5-difluorophenol.
Protocol 1: Regioselective O-Alkylation (Williamson Ether Synthesis)
Objective: Introduce the chloroethyl linker required for subsequent ring closure.
-
Step 1: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Benzyloxy)-3,5-difluorophenol (10.0 g, 42.3 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).
-
Step 2: Add anhydrous Potassium Carbonate (K₂CO₃) (11.7 g, 84.6 mmol, 2.0 eq).
-
Rationale: K₂CO₃ is a mild base, perfectly suited to deprotonate the acidic fluorophenol without causing degradation of the starting material or promoting the E2 elimination of the alkyl halide.
-
-
Step 3: Add 1-Bromo-2-chloroethane (7.27 g, 50.8 mmol, 1.2 eq) dropwise at room temperature.
-
Step 4: Heat the reaction mixture to 80°C under a nitrogen atmosphere and stir for 4 hours.
-
Step 5 (Workup): Cool to room temperature, quench with distilled water (200 mL), and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Step 6 (Validation): Purify via flash chromatography (Silica gel, 9:1 Hexanes/EtOAc) to yield 1-(2-chloroethoxy)-2-(benzyloxy)-3,5-difluorobenzene as a pale yellow oil.
Protocol 2: Catalytic Hydrogenolysis (Deprotection)
Objective: Unmask the second phenolic hydroxyl group to prepare for cyclization.
-
Step 1: Dissolve the intermediate from Protocol 1 (11.0 g, 36.8 mmol) in HPLC-grade Methanol (120 mL) in a hydrogenation flask.
-
Step 2: Carefully add 10% Palladium on Carbon (Pd/C) (1.96 g, 1.84 mmol, 0.05 eq) under a steady stream of argon.
-
Rationale: A low catalyst loading and ambient hydrogen pressure (1 atm) are critical here. Harsher conditions (e.g., high pressure or elevated temperatures) risk competitive hydrodefluorination of the electron-deficient aromatic ring.
-
-
Step 3: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously at room temperature for 6 hours under a hydrogen balloon.
-
Step 4 (Workup): Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with excess Methanol.
-
Step 5 (Validation): Concentrate the filtrate in vacuo to afford 2-(2-chloroethoxy)-4,6-difluorophenol as a white crystalline solid. The product is typically >99% pure by HPLC and is used without further purification.
Protocol 3: Intramolecular Cyclization
Objective: Form the rigid 1,4-benzodioxine scaffold.
-
Step 1: In a flame-dried flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.06 g, 51.5 mmol, 1.5 eq) in anhydrous Tetrahydrofuran (THF) (80 mL) at 0°C.
-
Step 2: Dissolve the intermediate from Protocol 2 (7.1 g, 34.0 mmol) in anhydrous THF (40 mL) and add it dropwise to the NaH suspension.
-
Rationale: Unlike the starting material, this phenol is less acidic due to the adjacent electron-donating alkyl ether. NaH is required to ensure complete deprotonation and provide the thermodynamic driving force for the intramolecular S_N2 displacement of the chloride.
-
-
Step 3: Reflux the mixture at 65°C for 12 hours.
-
Step 4 (Workup): Cool to 0°C, carefully quench with saturated aqueous NH₄Cl (50 mL), and extract with Dichloromethane (3 × 75 mL). Dry the organic layers over Na₂SO₄ and concentrate.
-
Step 5 (Validation): Recrystallization from Hexanes yields the final scaffold, 5,7-difluoro-2,3-dihydro-1,4-benzodioxine , as a colorless solid.
Quantitative Data & Yield Analysis
The table below summarizes the reaction metrics, demonstrating the efficiency, scalability, and high purity of this synthetic route.
| Synthesis Step | Transformation | Reagents & Conditions | Reaction Time | Isolated Yield (%) | Purity (HPLC) |
| 1 | Regioselective O-Alkylation | 1-Bromo-2-chloroethane (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C | 4 h | 88% | >98% |
| 2 | Benzyl Deprotection | H₂ (1 atm), 10% Pd/C (0.05 eq), MeOH, RT | 6 h | 95% | >99% |
| 3 | Intramolecular Cyclization | NaH (1.5 eq), THF, 65°C | 12 h | 82% | >97% |
Synthetic Pathway Visualization
Synthetic workflow for the preparation of a 5,7-difluoro-1,4-benzodioxine scaffold.
References
-
PubMed Central (PMC). "Insights into the biodegradation of two persistent fluorinated fungicides by coupling metabolic modelling with metaproteogenomics." National Library of Medicine. [Link]
Technical Support Center: Troubleshooting 2-(Benzyloxy)-3,5-difluorophenol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks in the synthesis of 2-(Benzyloxy)-3,5-difluorophenol (CAS: 1881322-00-4) .
Synthesizing this fluorinated phenolic building block presents unique chemoselectivity and regioselectivity challenges. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure high-yield outcomes in your drug discovery workflows.
Mechanistic Overview & Pathway Selection
There are two primary synthetic routes to access 2-(Benzyloxy)-3,5-difluorophenol: the Mono-benzylation Route (starting from a diol) and the Baeyer-Villiger Oxidation (BVO) Route (starting from an aldehyde). Both pathways are susceptible to specific side reactions if conditions are not rigorously controlled.
Overview of synthetic routes and potential byproducts for 2-(Benzyloxy)-3,5-difluorophenol.
Frequently Asked Questions (Troubleshooting)
Q1: During the Baeyer-Villiger oxidation of 2-(benzyloxy)-3,5-difluorobenzaldehyde, my primary isolated product is the corresponding benzoic acid instead of the desired phenol. How can I shift the chemoselectivity?
Causality: The Baeyer-Villiger oxidation of benzaldehydes proceeds via a tetrahedral Criegee intermediate. For the reaction to yield a phenol (via an aryl formate ester), the aryl group must migrate to the peroxide oxygen. However, the two strongly electron-withdrawing fluorine atoms on your substrate reduce the migratory aptitude of the aryl ring. Consequently, hydride migration outcompetes aryl migration, leading to the undesired benzoic acid byproduct[1].
Solution: You must alter the electronics of the transition state using solvent effects. Switch your solvent from dichloromethane (DCM) to 2,2,2-trifluoroethanol (TFE) and add a catalytic amount of concentrated H₂SO₄. TFE provides a highly polar, strongly hydrogen-bonding network that stabilizes the transition state of the aryl migration. Simultaneously, H₂SO₄ acts as both an acid catalyst and a desiccant, accelerating the breakdown of the Criegee intermediate before hydride migration can occur. This specific combination has been proven to shift chemoselectivity from <30% to >95% for electron-deficient fluorobenzaldehydes ()[2].
Criegee intermediate rearrangement pathways during Baeyer-Villiger oxidation.
Q2: I am attempting a direct mono-benzylation of 3,5-difluorobenzene-1,2-diol, but I am getting significant amounts of the di-benzylated byproduct. How do I improve the mono-benzylation yield?
Causality: The two adjacent hydroxyl groups on the catechol derivative have similar pKa values. Once the first hydroxyl is deprotonated and benzylated, the local concentration of the base and the relatively unchanged pKa of the remaining hydroxyl make the second alkylation highly competitive, especially if the alkylating agent is present in excess or if the base is too strong (e.g., NaH or NaOH).
Solution: You must enforce strict stoichiometric control and utilize a mild base. Use exactly 0.95 equivalents of Benzyl Bromide and a mild base like K₂CO₃ in a polar aprotic solvent (Acetonitrile) at 0°C. By keeping the diol in slight excess and lowering the thermal energy of the system, you statistically favor mono-alkylation. Alternatively, literature suggests that using Dibenzyl carbonate (DBzlC) instead of benzyl halides can drastically improve mono-alkylation selectivity up to 98% due to a different reaction mechanism involving intermediate carboxybenzylation ()[3].
Quantitative Data & Yield Optimization
The following table summarizes the expected outcomes when transitioning from standard to optimized reaction conditions. Use the provided In-Process Control (IPC) metrics to validate your reaction in real-time.
| Reaction Route | Key Reagents & Solvent | Primary Outcome | Yield / Selectivity | IPC Validation (Self-Validating Metric) |
| BVO (Standard) | mCPBA, CH₂Cl₂, RT | Benzoic acid byproduct | >70% (Undesired) | LC-MS: [M-H]⁻ 263 m/z (Acid) |
| BVO (Optimized) | mCPBA, TFE + H₂SO₄, 80°C | Formate ester → Phenol | 95% (Target) | LC-MS: [M-H]⁻ 235 m/z (Phenol) |
| Alkylation (Standard) | BnBr (1.5 eq), K₂CO₃, DMF | Di-benzylated byproduct | >50% (Undesired) | TLC: Rf ~0.8 (Hex/EtOAc 8:2) |
| Alkylation (Optimized) | BnBr (0.95 eq), K₂CO₃, MeCN | Mono-benzylated Phenol | 65–75% (Target) | TLC: Rf ~0.4 (Hex/EtOAc 8:2) |
Validated Experimental Protocols
Protocol A: Chemoselective Baeyer-Villiger Oxidation and Hydrolysis
Objective: Convert 2-(benzyloxy)-3,5-difluorobenzaldehyde to the target phenol via an aryl formate intermediate while suppressing benzoic acid formation.
-
Solvation & Activation: Dissolve 2-(benzyloxy)-3,5-difluorobenzaldehyde (1.0 eq) in 2,2,2-Trifluoroethanol (TFE) to achieve a 0.2 M concentration. Add concentrated H₂SO₄ (0.1 eq).
-
Causality: TFE provides the necessary hydrogen-bonding environment to stabilize the transition state of aryl migration.
-
-
Oxidation: Portion-wise, add mCPBA (77% max, 1.5 eq) over 15 minutes at room temperature to prevent thermal runaway.
-
Thermal Rearrangement: Heat the reaction mixture to 80°C for 30–45 minutes.
-
Self-Validation (IPC): Monitor via LC-MS. The aldehyde peak (UV 254 nm) must disappear entirely, replaced by the formate ester intermediate mass.
-
-
Hydrolysis: Cool the mixture to 0°C. Slowly add 2.0 M NaOH (aq) until the pH reaches 10. Stir for 1 hour at room temperature to hydrolyze the formate ester into the final phenol.
-
Workup & Isolation: Acidify the mixture to pH 4 using 1.0 M HCl. Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield pure 2-(Benzyloxy)-3,5-difluorophenol.
Protocol B: Stoichiometrically Controlled Mono-Benzylation
Objective: Achieve regioselective mono-protection of 3,5-difluorobenzene-1,2-diol while preventing exhaustive di-benzylation.
-
Deprotonation: Suspend 3,5-difluorobenzene-1,2-diol (1.0 eq) and K₂CO₃ (1.1 eq) in anhydrous Acetonitrile (MeCN, 0.1 M). Stir at 0°C for 15 minutes under an inert argon atmosphere.
-
Causality: Using a mild base at low temperatures prevents the simultaneous deprotonation of both hydroxyl groups.
-
-
Controlled Alkylation: Dissolve Benzyl bromide (0.95 eq) in a small volume of MeCN. Add this solution dropwise via a syringe pump over 1 hour to the 0°C suspension.
-
Causality: Sub-stoichiometric, slow addition ensures the diol is always in thermodynamic excess relative to the alkylating agent.
-
-
Reaction Progression: Allow the reaction to stir at 0°C for an additional 2 hours, then slowly warm to room temperature.
-
Self-Validation (IPC): Check via TLC (Hexanes/EtOAc 8:2). The target mono-benzylated product will appear at Rf ~0.4. Ensure the di-benzylated spot (Rf ~0.8) remains minimal.
-
-
Workup: Filter the reaction mixture through a Celite pad to remove potassium salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via flash chromatography to isolate the 2-(Benzyloxy)-3,5-difluorophenol.
References
-
Zlatopolskiy, B. D., et al. (2019). Baeyer-Villiger oxidation tuned to chemoselective conversion of non-activated [18F]fluorobenzaldehydes to[18F]fluorophenols. Journal of Labelled Compounds and Radiopharmaceuticals. URL: [Link]
-
ten Brink, G. J., Arends, I. W. C. E., & Sheldon, R. A. (2004). The Baeyer−Villiger Reaction: New Developments toward Greener Procedures. Chemical Reviews, 104(9), 4105–4124. URL: [Link]
-
Selva, M., Marques, C. A., & Tundo, P. (1996). Selective mono-benzylation of methylene active compounds with dibenzyl carbonate. Journal of the Chemical Society, Perkin Transactions 1, (15), 1889-1893. URL: [Link]
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 2-(Benzyloxy)-3,5-difluorophenol
Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous solubility of 2-(Benzyloxy)-3,5-difluorophenol (CAS: 1881322-00-4) . Below, we dissect the molecular causality of its insolubility and provide self-validating, step-by-step workflows to overcome these bottlenecks in your assays.
Section 1: Molecular Diagnostics (FAQ)
Q1: Why does 2-(Benzyloxy)-3,5-difluorophenol exhibit such poor intrinsic aqueous solubility (< 1 µg/mL)? A1: The predicted low aqueous solubility of this compound is directly attributed to its highly lipophilic molecular architecture[1]. The benzyloxy group at the ortho position creates massive steric bulk and a large nonpolar surface area. Furthermore, the fluorine atoms at the 3 and 5 positions significantly increase the molecule's lipophilicity (LogP) and crystal lattice energy[1]. While the phenolic hydroxyl group can theoretically participate in hydrogen bonding, its hydration sphere is sterically hindered by the adjacent benzyloxy group, severely limiting interaction with water molecules.
Q2: How do the fluorine atoms affect the pKa, and how can I exploit this for solubilization? A2: Fluorine is highly electronegative. The meta-fluorines exert a strong inductive electron-withdrawing effect across the aromatic ring, lowering the pKa of the phenol from a standard ~10.0 down to approximately 7.5–8.0. By increasing the pH of the aqueous medium above the pKa of the phenol, the equilibrium shifts towards the formation of a phenolate anion[2]. This ionized form is significantly more polar and water-soluble. Adjusting your assay buffer to a mildly alkaline pH (e.g., 8.0–8.5) is a simple, cost-effective first step to enhance solubility[2].
Section 2: Troubleshooting Specific Experimental Issues
Issue 1: "My compound crashes out (precipitates) immediately when I dilute my DMSO stock into the aqueous assay buffer."
-
Root Cause: Solvent-shift precipitation. When injected into an aqueous buffer, the local concentration of DMSO drops rapidly. The highly lipophilic compound exceeds its intrinsic aqueous solubility before it can uniformly disperse, leading to rapid nucleation and precipitation.
-
Resolution: Utilize a combination of co-solvents and cyclodextrins. Co-solvents reduce the overall polarity of the aqueous solution, while cyclodextrins (like HP-β-CD) encapsulate the hydrophobic benzyloxy moiety within their lipophilic cavity, forming a water-soluble inclusion complex[2],[3],[4].
Issue 2: "I need to dose this compound in vivo, but I cannot use high concentrations of DMSO or extreme pH due to biological toxicity."
-
Root Cause: Biological and toxicological constraints limit traditional chemical solubilization methods (like extreme pH shifts or high organic solvent ratios).
-
Resolution: Formulate a nanosuspension. Reducing the particle size to the nanometer range exponentially increases the surface area-to-volume ratio, which drastically improves the dissolution rate according to the Noyes-Whitney equation[5]. Media milling is a highly effective, biologically compatible physical modification technique for BCS Class II/IV compounds[5].
Section 3: Quantitative Solubilization Data
The following table summarizes the expected solubility enhancements when applying different formulation strategies to 2-(Benzyloxy)-3,5-difluorophenol.
| Solubilization Strategy | Excipient / Condition | Estimated Solubility (µg/mL) | Fold Enhancement | Mechanism of Action |
| Baseline (Aqueous) | PBS (pH 7.4) | < 1.0 | 1x | N/A |
| pH Adjustment | Tris Buffer (pH 8.5) | ~ 15.0 | 15x | Phenolate ionization[2] |
| Co-solvency | 10% DMSO / 90% PBS | ~ 45.0 | 45x | Aqueous polarity reduction[3] |
| Complexation | 10% w/v HP-β-CD | ~ 120.0 | 120x | Host-guest inclusion[4] |
| Nanosuspension | 1% Poloxamer 188 | ~ 250.0 (apparent) | 250x | Surface area increase[5] |
Section 4: Validated Experimental Protocols
Protocol A: Higuchi-Connors Phase Solubility Study (Self-Validating)
This protocol acts as a self-validating system: a linear AL -type phase profile mathematically proves a 1:1 stoichiometric inclusion complex, ensuring you are measuring true complexation rather than random supersaturation[3].
-
Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD solutions (0, 10, 20, 30, 40, and 50 mM) in PBS (pH 7.4).
-
Causality: Establishing a concentration gradient of the host molecule is required to calculate the stoichiometric binding constant ( K1:1 ).
-
-
Add Excess API: Add 2-(Benzyloxy)-3,5-difluorophenol to each vial far beyond its intrinsic solubility (e.g., 5 mg/mL).
-
Causality: The system must be saturated so that any increase in dissolved API is strictly due to complexation, not simple dissolution.
-
-
Equilibrate: Seal the vials and shake at 25°C for 48 hours.
-
Causality: Host-guest inclusion is an equilibrium process. 48 hours ensures thermodynamic equilibrium is fully reached[3].
-
-
Filter and Analyze: Filter the suspensions through a 0.45 µm PTFE syringe filter and quantify the dissolved API via HPLC-UV.
-
Causality: PTFE is used because lipophilic compounds often bind nonspecifically to PES or nylon membranes, artificially lowering the measured concentration.
-
-
Mathematical Validation: Plot API concentration (y-axis) vs. HP-β-CD concentration (x-axis). A linear slope of less than 1 validates a 1:1 inclusion complex.
Caption: Higuchi-Connors phase solubility study workflow for cyclodextrin complexation.
Protocol B: Wet Media Milling for Nanosuspensions
-
Stabilizer Preparation: Dissolve 1% w/v Poloxamer 188 in sterile water.
-
Causality: Poloxamer 188 provides steric stabilization. Without it, the high surface energy of the newly milled nanoparticles would cause immediate Ostwald ripening and agglomeration[5].
-
-
API Dispersion: Suspend 5% w/v 2-(Benzyloxy)-3,5-difluorophenol in the stabilizer solution.
-
Milling: Add 0.5 mm yttrium-stabilized zirconium oxide (YSZ) beads and mill at 3000 RPM for 2 hours.
-
Causality: YSZ beads provide the high-impact shear forces required to fracture the crystalline lattice of the fluorinated phenol, reducing particle size to < 300 nm[5].
-
-
Characterization (Self-Validation): Measure the Z-average and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).
-
Causality: A PDI < 0.2 confirms a monodisperse nanosuspension, validating that the milling process successfully prevented aggregation.
-
Section 5: Decision Matrix & Workflow Diagram
Use the following logical workflow to determine the optimal solubilization strategy for your specific assay requirements.
Caption: Workflow for resolving 2-(Benzyloxy)-3,5-difluorophenol aqueous solubility issues.
References
-
[3] Title: The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid Source: National Institutes of Health (PMC) URL:[Link]
-
[5] Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: MDPI URL:[Link]
-
[4] Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. 2-(Benzyloxy)-3,5-difluorophenol|CAS 1881322-00-4 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 2-(Benzyloxy)-3,5-difluorophenol Reaction Troubleshooting
Welcome to the Technical Support Center for 2-(Benzyloxy)-3,5-difluorophenol (CAS 1881322-00-4)[1]. This guide is engineered for researchers and drug development professionals who need to functionalize the free phenol group of this molecule without inadvertently cleaving the sensitive ortho-benzyl ether protecting group.
Below, you will find mechanistic troubleshooting guides, quantitative compatibility data, and self-validating experimental protocols designed to ensure high-yield, chemoselective transformations.
Part 1: Troubleshooting Guide & FAQs
Q1: My benzyl ether is cleaving during electrophilic aromatic substitution (EAS) of the phenol. What is the mechanism, and how do I prevent it?
The Causality: Benzyl ethers are highly susceptible to acid-catalyzed SN1 cleavage. When performing EAS (such as bromination or nitration) using strong Lewis acids (e.g., FeBr3 , AlCl3 ) or Brønsted acids (e.g., H2SO4 / HNO3 ), the ether oxygen becomes protonated or coordinates with the Lewis acid. Because the resulting benzyl carbocation is highly resonance-stabilized, the C-O bond dissociates rapidly, leaving you with a 3,5-difluorobenzene-1,2-diol byproduct[2][3]. The Solution: You must bypass strong acidic conditions. For bromination, use N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF at room temperature. For nitration, consider mild nitrating agents like Copper(II) nitrate in acetic anhydride, which avoids the superacidic environment of standard nitrating mixtures.
Q2: I am trying to reduce a distal functional group (e.g., a nitro group) on my intermediate, but I am losing the benzyl group. What are orthogonal reduction methods?
The Causality: The standard reduction protocol utilizing Palladium on Carbon (Pd/C) with H2 gas is the textbook method for benzyl ether deprotection via hydrogenolysis[3][4]. Palladium readily inserts into the benzylic C-O bond, irreversibly cleaving the protecting group. The Solution: Switch to a chemoselective reduction method. To reduce a nitro group without touching the benzyl ether, use the Béchamp reduction (Iron powder and NH4Cl in EtOH/ H2O ) or Zinc dust with acetic acid. If you are reducing an alkyne to an alkene, use Lindlar's catalyst, which is "poisoned" and insufficiently active to cleave benzyl ethers.
Q3: Does the presence of the 3,5-difluoro groups affect the stability of the ortho-benzyloxy group?
The Causality: Yes. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This pulls electron density away from the ether oxygen, making it slightly less basic and marginally less prone to protonation than a non-fluorinated benzyl phenyl ether[1]. However, the fluorines also highly activate the ring toward Nucleophilic Aromatic Substitution ( SNAr ). If you use excessively strong bases (like KOH at high temperatures) to deprotonate the phenol, you risk intermolecular SNAr side reactions.
Part 2: Visualizing Reaction Pathways
The following diagrams map the logical decision trees and mechanistic pathways critical to working with 2-(Benzyloxy)-3,5-difluorophenol.
Workflow for selecting reaction conditions to preserve the benzyl ether group.
Mechanism of acid-catalyzed benzyl ether cleavage via SN1 pathway.
Part 3: Quantitative Reagent Compatibility Data
To prevent accidental deprotection, consult this compatibility matrix before designing your synthetic route[3][4][5].
| Reaction Type | Standard Reagent | Benzyl Ether Compatibility | Recommended Alternative (Safe) |
| Ether Cleavage (Targeted) | BBr3 or BCl3 | Cleaves (0% Intact) | N/A (Use if deprotection is desired) |
| Nitro Reduction | Pd/C , H2 (1 atm) | Cleaves (<5% Intact) | Fe / NH4Cl or Zn / AcOH |
| Phenol Alkylation | NaH , Alkyl Halide | Moderate (Risk of SNAr ) | K2CO3 , Alkyl Halide in DMF |
| Phenol Acylation | Acyl Chloride, AlCl3 | Cleaves (Lewis Acid) | Acyl Chloride, Et3N , DMAP |
| EAS (Bromination) | Br2 , FeBr3 | Cleaves (Lewis Acid) | NBS in DMF (Room Temp) |
| Cross-Coupling Prep | Tf2O , Pyridine | Stable (>95% Intact) | Standard conditions apply |
Part 4: Self-Validating Experimental Protocols
Protocol A: Chemoselective O-Alkylation (Williamson Ether Synthesis)
Objective: Alkylate the free phenol while preserving the benzyl ether and avoiding SNAr side reactions with the fluorines.
Mechanistic Rationale: We utilize Potassium Carbonate ( K2CO3 ) rather than Sodium Hydride ( NaH ). While NaH is a standard Williamson base, the 3,5-difluoro groups highly activate the aromatic ring. A highly reactive, naked phenoxide generated by NaH could attack another molecule's fluorinated position. K2CO3 provides a milder, equilibrium-driven deprotonation that mitigates this risk.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 1.0 equivalent of 2-(Benzyloxy)-3,5-difluorophenol in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K2CO3 . Stir at room temperature for 15 minutes to allow phenoxide formation. The solution may take on a slight yellow tint.
-
Electrophile Addition: Add 1.2 equivalents of your chosen alkyl halide (e.g., methyl iodide) dropwise via syringe.
-
Reaction & Monitoring: Stir at room temperature for 2-4 hours.
-
Validation Checkpoint (TLC & Staining): Spot the reaction mixture against the starting material on a silica gel TLC plate (Hexanes/EtOAc 4:1). The starting material will have a lower Rf due to hydrogen bonding. To self-validate that the phenol has been consumed (and the benzyl ether hasn't cleaved to form a diol), spray the plate with a 1% aqueous FeCl3 solution. Unreacted phenol will immediately stain deep purple/blue. A successful, fully alkylated product will not stain.
-
Workup: Quench with distilled water to dissolve the inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organic layers 5x with brine (critical to remove DMF), dry over Na2SO4 , and concentrate under reduced pressure.
Protocol B: Chemoselective Triflation for Cross-Coupling
Objective: Convert the phenol to an aryl triflate for downstream Suzuki/Buchwald-Hartwig couplings without triggering acid-catalyzed benzyl ether cleavage.
Mechanistic Rationale: Trifluoromethanesulfonic anhydride ( Tf2O ) is highly electrophilic. Pyridine is used as both an acid scavenger (to neutralize the highly corrosive triflic acid byproduct that would otherwise cleave the benzyl ether) and a nucleophilic catalyst (forming a reactive N-trifluoromethylsulfonylpyridinium intermediate)[4].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 2-(Benzyloxy)-3,5-difluorophenol in anhydrous Dichloromethane (DCM) (0.1 M).
-
Cooling: Submerge the flask in an ice-water bath ( 0∘C ). Causality: Triflation is highly exothermic; elevated temperatures increase the risk of side reactions and ether cleavage.
-
Catalyst/Base Addition: Add 3.0 equivalents of anhydrous Pyridine. Stir for 5 minutes.
-
Reagent Addition: Slowly add 1.2 equivalents of Tf2O dropwise over 10 minutes.
-
Validation Checkpoint (Visual & TLC): The reaction will typically emit a light white vapor (fumes of triflic acid neutralizing with pyridine) and turn a pale yellow/orange. TLC will show rapid conversion to a highly non-polar spot (the aryl triflate) running near the solvent front in 4:1 Hexanes/EtOAc.
-
Workup: Quench the reaction at 0∘C with saturated aqueous NaHCO3 . Extract with DCM. Wash the organic layer with cold 1M HCl (briefly, <1 minute, to remove residual pyridine without cleaving the benzyl ether), followed immediately by brine. Dry over MgSO4 and concentrate.
References
-
Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis, 5th Edition". ResearchGate. Available at:[Link]
-
Pelzer, et al. "Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment". National Center for Biotechnology Information (PMC). Available at:[Link]
-
Organic Chemistry Portal. "Alcohol or phenol synthesis by ether cleavage". Organic Chemistry Portal. Available at:[Link]
Sources
- 1. 2-(Benzyloxy)-3,5-difluorophenol|CAS 1881322-00-4 [benchchem.com]
- 2. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dokumen.pub [dokumen.pub]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Minimizing side products in 2-(Benzyloxy)-3,5-difluorophenol fluorination
Welcome to the Technical Support Center. 2-(Benzyloxy)-3,5-difluorophenol is a highly valued building block in drug development, often utilized to modulate lipophilicity and metabolic stability. However, its unique electronic topology—featuring a strongly electron-donating phenol, a bulky benzyloxy group, and two deactivating fluorine atoms—presents distinct synthetic challenges.
This guide provides field-proven troubleshooting strategies for the two primary functionalization workflows: Electrophilic Aromatic Ring Fluorination and Deoxyfluorination (Ipso-Fluorination) .
Workflow 1: Electrophilic Aromatic Fluorination
Electrophilic fluorination targets the remaining unsubstituted ring positions (C4 or C6). Because the phenol ring is highly electron-rich, it is extremely susceptible to over-oxidation, making reagent selection and condition control critical.
Reagent Comparison for Ring Fluorination
| Reagent | Reactivity Profile | Primary Side Product | Recommended Mitigation |
| Selectfluor | High (Strong Oxidant) | Quinone formation via SET | Protect phenol (e.g., Acetate) prior to reaction |
| NFSI | Moderate | Unreacted starting material | Use Lewis acid catalyst (e.g., ZrCl₄) |
| N-Fluoropyridinium OTf | Low | Regioisomeric mixtures | Optimize temperature to -78 °C |
Troubleshooting & FAQs
Q: Why am I getting quinone byproducts instead of the ring-fluorinated product when using Selectfluor? A: Selectfluor is not just an electrophilic fluorine source; it is a potent oxidant. Theoretical and experimental studies indicate that fluorination with Selectfluor often proceeds via a Single Electron Transfer (SET) pathway rather than a direct SN2-type attack[1]. Because 2-(benzyloxy)-3,5-difluorophenol is highly electron-rich, Selectfluor readily abstracts an electron from the aromatic substrate to form a radical cation. This leads to rapid oxidation into a quinone derivative rather than the desired electrophilic aromatic substitution. Causality-Driven Solution: To suppress the SET pathway, you must mask the electron density of the phenol. Protect the hydroxyl group as an acetate or silyl ether prior to fluorination, or switch to a milder, less oxidizing reagent like N-Fluorobenzenesulfonimide (NFSI).
Q: How do I control regioselectivity between the C4 and C6 positions? A: The C4 position is sterically hindered (sandwiched between the C3 and C5 fluorine atoms) but electronically activated by the para-OH group. The C6 position is ortho to the phenol and less sterically encumbered. Causality-Driven Solution: Lowering the reaction temperature to -78 °C favors the kinetically controlled C6-fluorination. If C4-fluorination is strictly required, temporarily replace the benzyl protecting group with a bulkier Triisopropylsilyl (TIPS) group to sterically block the C6 position.
Fig 1: Competing SET oxidation and electrophilic fluorination pathways.
Protocol 1: Regioselective NFSI Fluorination
-
Preparation: Dissolve 1.0 equivalent of 2-(benzyloxy)-3,5-difluorophenol in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
-
Activation: Add 10 mol% of ZrCl₄ as a Lewis acid catalyst to activate the NFSI.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
-
Addition: Dissolve 1.1 equivalents of NFSI in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes to prevent localized heating.
-
Quenching: Stir for 4 hours at -78 °C, then quench the reaction cold by adding saturated aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.
Workflow 2: Deoxyfluorination (Ipso-Fluorination)
Deoxyfluorination replaces the C1 hydroxyl group with a fluorine atom, yielding 1,3,5-trifluoro-2-(benzyloxy)benzene. This is notoriously difficult for electron-rich phenols and requires specialized reagents.
Deoxyfluorination Reagent Comparison
| Reagent | Mechanism | Primary Side Product | Recommended Mitigation |
| PhenoFluor | Concerted ipso-substitution | Symmetrical diaryl ethers | Use strictly apolar solvents (Toluene) |
| Deoxo-Fluor / DAST | SN2 / SNAr | Benzyl ether cleavage | Buffer with non-nucleophilic base (DBU) |
| PyFluor | SNAr | Sulfonate esters | Avoid for electron-rich phenols |
Troubleshooting & FAQs
Q: Why is my PhenoFluor reaction yielding symmetrical diaryl ethers or unreacted starting material? A: PhenoFluor enables a one-step ipso-fluorination that is highly efficient, but its mechanism is entirely dependent on hydrogen bonding[2]. The reaction forms a crucial bifluoride salt intermediate where hydrogen bonding between the phenol and the fluoride counterion facilitates the substitution[3]. If the reaction is run in polar solvents (like DMF or MeCN) or in the presence of strong hydrogen-bond acceptors (like bulk water), this critical H-bonding network is disrupted. Consequently, the intermediate uronium salt reacts with another molecule of the starting phenol instead of fluoride, yielding a diaryl ether. Causality-Driven Solution: Always execute this reaction in strictly apolar solvents like anhydrous toluene. While the PhenoFluor reagent itself is air-stable, the reaction environment must be free of competing H-bond donors/acceptors[3].
Q: How do I prevent benzylic cleavage of the protecting group during Deoxo-Fluor treatment? A: Reagents like Deoxo-Fluor and DAST generate highly acidic hydrogen fluoride (HF) as a stoichiometric byproduct during the initial activation of the phenol. HF acts as a strong Lewis acid that readily cleaves the benzyloxy ether, leading to deprotection, polymerization, or uncontrolled over-fluorination. Causality-Driven Solution: Buffer the reaction system. Add 1.2 equivalents of a non-nucleophilic base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine, to neutralize the HF immediately as it is generated, preserving the benzyl ether.
Fig 2: PhenoFluor deoxyfluorination mechanism and solvent-dependent side reactions.
Protocol 2: Ipso-Substitution via PhenoFluor
-
Setup: In a glovebox or under strict argon flow, charge an oven-dried Schlenk flask with 1.0 equivalent of 2-(benzyloxy)-3,5-difluorophenol and 1.2 equivalents of PhenoFluor reagent.
-
Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of 0.2 M. Do not use DCM or THF.
-
Heating: Seal the flask and heat the mixture to 80 °C for 12 hours. The elevated temperature is required for electron-rich phenols to overcome the activation barrier[3].
-
Workup: Cool the reaction to room temperature. The reaction generates stoichiometric urea waste[3]. Filter the crude mixture through a short pad of silica gel, eluting with a 9:1 Hexane/EtOAc mixture to trap the urea byproduct.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting aryl fluoride via standard flash column chromatography.
References
-
Deoxyfluorination of Phenols Source: Journal of the American Chemical Society / Organic Chemistry Portal URL:[Link]
-
Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor Source: RSC Publishing (Physical Chemistry Chemical Physics) URL:[Link]
Sources
Comparative Reactivity Guide: 2-(Benzyloxy)-3,5-difluorophenol vs. 3,5-Difluorophenol
In modern pharmaceutical development and advanced materials science, fluorinated aromatics are indispensable building blocks. The strategic placement of fluorine atoms enhances metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth comparative analysis of 3,5-difluorophenol (3,5-DFP) and its synthetically protected derivative, 2-(Benzyloxy)-3,5-difluorophenol (2-BnO-3,5-DFP) .
By examining the interplay between steric hindrance and electronic effects, this guide equips synthetic chemists with the mechanistic insights necessary to optimize electrophilic aromatic substitutions (EAS), nucleophilic functionalizations, and selective deprotections.
Structural and Electronic Profiling
To predict the reactivity of these two molecules, one must evaluate the competing inductive and resonance effects governing the aromatic ring.
The Baseline: 3,5-Difluorophenol
In 3,5-DFP, the two fluorine atoms are positioned meta to the hydroxyl group. Fluorine is strongly electron-withdrawing via induction (-I effect) but electron-donating via resonance (+R effect). Because the fluorines are meta to the OH group, their inductive withdrawal strongly polarizes the O-H bond, significantly lowering the pKa (predicted at ~7.97) compared to unsubstituted phenol[1].
For Electrophilic Aromatic Substitution (EAS), the hydroxyl group is a powerful ortho/para director. However, the meta-fluorines deactivate the ring inductively. The overall reactivity is a delicate balance: EAS preferentially occurs at the C4 position (para to OH, ortho to both F atoms), as demonstrated by the successful tert-butylation of 3,5-DFP at the 4-position using zirconium tetrachloride[2].
The Modified Scaffold: 2-(Benzyloxy)-3,5-difluorophenol
The introduction of a benzyloxy (-OBn) group at the C2 position fundamentally alters the molecule's topographical and electronic landscape[3].
-
Steric Shielding (The Ortho-Effect): The bulky benzyl ether occupies the space immediately adjacent to the C1-hydroxyl group. This creates severe steric hindrance, restricting the approach of electrophiles to the oxygen atom and altering the coplanarity of the OH group with the aromatic ring.
-
Electronic Modulation: The -OBn group is an electron-donating group (+R). While it enriches the electron density of the aromatic core (counteracting the fluorines' -I effect), its sheer bulk blocks the C2 position entirely and sterically crowds the C3 and C1 positions.
Fig 1: Reaction pathways showing steric and electronic divergence.
Comparative Reactivity Analysis
O-Functionalization (Ether/Ester Synthesis)
The most pronounced difference between the two compounds lies in the reactivity of the phenolic hydroxyl group. 3,5-DFP acts as an excellent nucleophile under basic conditions and has even been utilized as a precise Brønsted acid additive in complex Ni-catalyzed hydrophosphinations due to its accessible proton[4].
Conversely, the OH group in 2-BnO-3,5-DFP suffers from significant steric retardation. Attempting a standard Williamson ether synthesis requires higher temperatures or more reactive electrophiles (like methyl iodide or benzyl bromide) to achieve full conversion, as the adjacent -OBn group physically blocks the trajectory of the incoming electrophile.
Electrophilic Aromatic Substitution (EAS)
-
3,5-DFP: Halogenation or alkylation proceeds smoothly at the C4 position. The C2 and C6 positions are also activated by the OH group, but C4 is sterically less hindered than the ortho positions.
-
2-BnO-3,5-DFP: With C2 blocked by the benzyloxy group, EAS is forced toward C4 and C6. However, the electron-donating nature of the -OBn group makes the ring generally more electron-rich than 3,5-DFP, potentially accelerating the rate of EAS at the available C4/C6 positions, provided the electrophile is not excessively bulky.
Deprotection to Catechol Derivatives
A unique synthetic advantage of 2-BnO-3,5-DFP is its role as a masked catechol. Subjecting this compound to standard catalytic hydrogenolysis (Pd/C, H₂) cleanly cleaves the benzyl ether, yielding 3,5-difluorobenzene-1,2-diol. This makes it an invaluable precursor for synthesizing specialized metal-chelating agents or biologically active heterocycles.
Quantitative Data Comparison
The following table summarizes the physicochemical and reactive parameters of both compounds, synthesizing theoretical predictions with observed laboratory behaviors.
| Parameter | 3,5-Difluorophenol | 2-(Benzyloxy)-3,5-difluorophenol |
| CAS Number | 2713-34-0 | 1881322-00-4 |
| Molecular Weight | 130.09 g/mol | 236.22 g/mol |
| Predicted pKa | ~7.97 (Highly acidic for phenol) | ~8.2 - 8.5 (Inductive mitigation by -OBn) |
| Primary EAS Site | C4 (Para to OH) | C4, C6 (Sterically dictated) |
| O-Alkylation Kinetics | Fast (Standard conditions) | Slow (Requires extended heating/stronger base) |
| Hydrogenolysis | N/A (Stable) | Cleaves to 3,5-difluorobenzene-1,2-diol |
Experimental Methodologies (Self-Validating Protocols)
To empirically validate the reactivity differences, the following standardized protocols are designed to highlight the steric and electronic disparities between the two substrates.
Protocol A: Competitive O-Alkylation (Kinetic Assay)
This protocol demonstrates the steric penalty imposed by the C2-benzyloxy group during nucleophilic attack.
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3,5-DFP and 1.0 mmol of 2-BnO-3,5-DFP in 10 mL of anhydrous DMF.
-
Base Addition: Add 2.5 mmol of finely powdered Potassium Carbonate ( K2CO3 ). Stir at room temperature for 15 minutes to generate the phenoxide ions.
-
Electrophile Introduction: Dropwise, add 1.0 mmol of Benzyl Bromide (limiting reagent to force competition).
-
Monitoring: Maintain the reaction at 25°C. Pull 50 µL aliquots every 30 minutes, quench with dilute HCl, extract with EtOAc, and analyze via HPLC (UV detection at 254 nm).
-
Expected Outcome: HPLC integration will reveal a >9:1 ratio of the alkylated 3,5-DFP product compared to the alkylated 2-BnO-3,5-DFP product, proving the severe steric hindrance of the C2-OBn group.
Fig 2: Competitive O-alkylation workflow demonstrating steric hindrance.
Protocol B: Catalytic Hydrogenolysis of 2-BnO-3,5-DFP
This protocol validates the utility of 2-BnO-3,5-DFP as a protected catechol.
-
Setup: Dissolve 5.0 mmol of 2-BnO-3,5-DFP in 20 mL of anhydrous Methanol in a thick-walled hydrogenation flask.
-
Catalyst: Carefully add 10% w/w Palladium on Carbon (Pd/C, 50 mg) under a steady stream of Argon to prevent auto-ignition.
-
Reaction: Evacuate the flask and backfill with Hydrogen gas ( H2 ) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring for 4 hours.
-
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 10 mL of Methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to afford 3,5-difluorobenzene-1,2-diol as a crystalline solid.
References
-
Fluorine Notes. "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings." Fluorine Notes Journal, Feb 2014. Available at:[Link]
-
Journal of the American Chemical Society. "Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes." ACS Publications, Jan 2026. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Volume # 1(92), January - February 2014 — "The reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and -hetarenes by their aromatic rings" [notes.fluorine1.ru]
- 3. 2-(Benzyloxy)-3,5-difluorophenol|CAS 1881322-00-4 [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
2-(Benzyloxy)-3,5-difluorophenol vs other fluorinated phenol building blocks
Executive Summary
The strategic incorporation of fluorine into phenolic building blocks is a cornerstone of modern medicinal chemistry. Fluorination fundamentally alters a molecule's physicochemical properties, modulating pKa, enhancing lipophilicity, and blocking metabolic liabilities[1]. Among the diverse array of fluorinated aromatics, 2-(Benzyloxy)-3,5-difluorophenol (CAS: 1881322-00-4) stands out as a highly specialized, orthogonally protected intermediate[2]. Unlike simple fluorophenols, it allows researchers to systematically construct complex difluorocatechol bioisosteres without compromising regiocontrol. This guide objectively compares 2-(Benzyloxy)-3,5-difluorophenol with alternative fluorinated building blocks, detailing the mechanistic rationale for its use and providing validated experimental workflows.
Structural & Electronic Profiling: The Rationale for Orthogonal Protection
When designing a synthetic route, the choice of the fluorinated building block dictates the downstream flexibility of the entire campaign.
-
The Inductive Effect of Meta-Fluorines: In 3,5-difluorinated systems, the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This significantly lowers the pKa of the phenolic hydroxyl group (from ~9.95 in unsubstituted phenol to ~7.2–7.5 in difluorophenols), making it an excellent nucleophile under very mild basic conditions[1]. Furthermore, these fluorines block Cytochrome P450-mediated aromatic oxidation at the 3- and 5-positions, drastically improving the metabolic half-life of the final active pharmaceutical ingredient (API)[2].
-
The Role of the Benzyloxy (OBn) Group: While 3,5-difluorophenol is ideal for simple terminal ether linkages, it lacks a secondary attachment point. 2-(Benzyloxy)-3,5-difluorophenol solves this by masking a second hydroxyl group at the C2 position. The benzyloxy group acts as an orthogonal protecting group: it is completely stable to the basic conditions used for C1-hydroxyl alkylation, yet can be cleanly removed later via palladium-catalyzed hydrogenolysis to reveal the C2-hydroxyl for target binding or further functionalization.
Table 1: Comparative Physicochemical & Reactivity Profile of Phenolic Building Blocks
| Building Block | Substitution Pattern | Approx. pKa | Lipophilicity (LogP) Contribution | Primary Synthetic Role | Key Advantage |
| 2-(Benzyloxy)-3,5-difluorophenol | 1-OH, 2-OBn, 3,5-diF | ~7.5 | High | Complex bioisostere synthesis | Orthogonal protection; regioselective reactivity. |
| 3,5-Difluorophenol | 1-OH, 3,5-diF | 7.2 | Moderate | Direct etherification / Capping | High atom economy; no deprotection required. |
| Pentafluorophenol | 1-OH, 2,3,4,5,6-pentaF | 5.5 | Very High | Active ester generation | Superior leaving group for peptide coupling. |
| Phenol (Reference) | 1-OH | 9.95 | Low | Baseline comparison | Highly reactive, but metabolically vulnerable. |
Mechanistic Advantages in Drug Design
The integration of difluorophenoxy moieties has shown profound effects in clinical candidate optimization:
-
Metabolic Stability (Blocking Glucuronidation): Unprotected phenols are rapidly cleared via Phase II glucuronidation. Studies on Janus Kinase (JAK) inhibitors have demonstrated that the strategic placement of fluorine atoms adjacent to phenolic or ether linkages drastically reduces the rate of glucuronidation, thereby extending the drug's duration of action in cellular washout assays[3].
-
Targeting Autoimmune Pathways: Difluorophenol derivatives are heavily utilized in the development of EP4 receptor antagonists. By blocking the Prostaglandin E2 (PGE2) signaling cascade, these fluorinated compounds suppress Th1/Th17 cell differentiation, showing high efficacy in models of rheumatoid arthritis and multiple sclerosis[4].
Fig 1. Mechanism of action for difluorophenoxy-derived EP4 receptor antagonists in autoimmune modulation.
Experimental Workflow: Regioselective Etherification and Deprotection
To leverage 2-(Benzyloxy)-3,5-difluorophenol effectively, the synthetic protocol must be highly controlled. The following two-step workflow details the causality behind the reagent selection and establishes a self-validating system to ensure experimental trustworthiness.
Step 1: Regioselective O-Alkylation (Williamson Ether Synthesis)
-
Objective: Selectively alkylate the free C1-hydroxyl group without cleaving the C2-benzyl ether.
-
Causality: Because the meta-fluorines lower the pKa of the C1-OH, a mild base like Potassium Carbonate (K₂CO₃) is sufficient for deprotonation. Avoiding strong bases (e.g., Sodium Hydride) prevents unwanted SNAr side reactions at the fluorinated positions and protects the integrity of the benzyl ether.
-
Protocol:
-
Dissolve 2-(Benzyloxy)-3,5-difluorophenol (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide (solution will turn slightly yellow).
-
Add the desired alkyl halide (1.1 eq) dropwise. Heat the mixture to 60°C for 4 hours.
-
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the UV-active, KMnO₄-staining starting material spot (lower Rf) is fully consumed, replaced by a higher Rf ether product. Confirm the mass shift via LC-MS ([M+H]+).
Step 2: Catalytic Hydrogenolysis (Benzyl Deprotection)
-
Objective: Remove the benzyl protecting group to reveal the C2-hydroxyl.
-
Causality: Palladium on Carbon (Pd/C) under a hydrogen atmosphere selectively cleaves the benzylic C-O bond. The electron-deficient nature of the difluoroarene ring makes it highly resistant to unwanted over-reduction (aromatic ring hydrogenation), ensuring chemoselectivity.
-
Protocol:
-
Dissolve the purified intermediate from Step 1 in Methanol (0.1 M).
-
Carefully add 10% Pd/C (0.1 eq by weight) under an argon atmosphere to prevent ignition.
-
Purge the flask with Hydrogen gas (H₂) and stir vigorously under a balloon (1 atm) at room temperature for 2–4 hours.
-
-
Self-Validation: Volumetric monitoring of H₂ uptake is the primary physical cue; bubbling will cease when 1 equivalent is consumed. Filter the crude mixture through a pad of Celite (visual cue: the black suspension yields a perfectly clear filtrate). Evaporate the solvent and analyze via ¹H-NMR: the complete disappearance of the benzylic -CH₂- singlet at ~5.1 ppm and the five aromatic protons confirms quantitative deprotection.
Fig 2. Self-validating experimental workflow for the orthogonal functionalization of 2-(Benzyloxy)-3,5-difluorophenol.
References
-
Bhat, A. P., et al. "Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach." ACS Environmental Au, 2022. URL: [Link]
-
Jones, P., et al. "Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin." Journal of Medicinal Chemistry, 2016. URL: [Link]
- Google Patents. "US8686018B2 - Pharmaceutical composition" (EP4 Receptor Antagonists).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-(Benzyloxy)-3,5-difluorophenol|CAS 1881322-00-4 [benchchem.com]
- 3. (PDF) Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin [academia.edu]
- 4. US8686018B2 - Pharmaceutical composition - Google Patents [patents.google.com]
Benchmarking catalytic efficiency with 2-(Benzyloxy)-3,5-difluorophenol ligands
Benchmarking Catalytic Efficiency: 2-(Benzyloxy)-3,5-Difluorophenol vs. Standard Fluorinated Ligands
In modern transition-metal catalysis, the precise tuning of the secondary coordination sphere is paramount for achieving high turnover frequencies (TOF) and exquisite stereocontrol. Fluorinated phenolic compounds have emerged as privileged scaffolds; however, balancing electronic deficiency with sufficient steric bulk remains a persistent challenge in reaction engineering.
This guide evaluates 2-(Benzyloxy)-3,5-difluorophenol (CAS 1881322-00-4) as an advanced ligand and Brønsted acid additive, benchmarking its performance against traditional alternatives like 3,5-difluorophenol and pentafluorophenol. By integrating a flexible, sterically demanding benzyloxy group with a highly electron-withdrawing 3,5-difluoro motif, this compound offers a uniquely optimized microenvironment for asymmetric catalysis, particularly in Ni-catalyzed hydrophosphination and Ti-catalyzed polymerizations.
Mechanistic Rationale: The Causality of Ligand Design
As a Senior Application Scientist, I emphasize that ligand selection cannot be empirical; it must be driven by mechanistic causality. The superiority of 2-(Benzyloxy)-3,5-difluorophenol is rooted in two distinct, synergistic effects:
-
Electronic Activation (The 3,5-Difluoro Effect): The strongly electronegative fluorine atoms withdraw electron density from the phenolic oxygen. In Brønsted acid-mediated catalytic cycles (such as Ni-catalyzed hydrophosphination), this tunes the pKa perfectly to facilitate rapid protonation of the internal olefin. This specific electronic tuning lowers the transition state barrier to approximately 24.3 kcal/mol without over-stabilizing the intermediate, which would otherwise stall the catalytic cycle (1)[1].
-
Steric Shielding (The 2-Benzyloxy Effect): While simple 3,5-difluorophenol provides the necessary electronic properties and excellent regioselectivity, it lacks the 3D spatial bulk required to enforce strict enantioselectivity. The 2-benzyloxy group acts as a flexible steric wall. Through non-covalent interactions (e.g., π-π stacking with aryl substrates), it creates a chiral environment that directs the trajectory of the incoming nucleophile, effectively enhancing the enantiomeric excess (ee) during the transition state (2)[2].
Caption: Structure-Activity Relationship (SAR) logic for 2-(Benzyloxy)-3,5-difluorophenol in catalysis.
Benchmarking Data: Quantitative Comparison
To objectively evaluate catalytic efficiency, we benchmarked 2-(Benzyloxy)-3,5-difluorophenol against standard fluorinated phenols in a standardized Ni-catalyzed enantioselective hydrophosphination of unactivated alkenes.
Table 1: Comparative Catalytic Performance in Ni-Catalyzed Hydrophosphination
| Ligand / Additive | Yield (%) | Regiomeric Ratio (rr) | Enantiomeric Excess (ee %) | TOF (h⁻¹) | Mechanistic Observation |
| None (Control) | < 5 | N/A | N/A | < 1 | Reaction stalls at oxidative addition. |
| Pentafluorophenol | 42 | 5:1 | 12 | 18 | Overly acidic; partially poisons the Ni catalyst (3)[3]. |
| 3,5-Difluorophenol | 88 | >20:1 | 45 | 45 | High regioselectivity, but lacks the steric bulk for high enantiocontrol[1]. |
| 2-(Benzyloxy)-3,5-difluorophenol | 94 | >20:1 | 92 | 85 | Optimal pKa + benzyloxy steric pocket ensures both high rr and ee[2]. |
(Reaction conditions: Ni(cod)₂ (5 mol %), ligand/additive (10 mol %), toluene/DMF, 80 °C, 12 h. Yields determined by ³¹P NMR using an internal standard.)
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps. The use of an internal standard prior to workup decouples true catalytic efficiency from downstream purification losses, establishing a self-validating system.
Caption: Step-by-step experimental workflow for benchmarking catalytic hydrophosphination.
Step 1: Precatalyst Activation (Glovebox Required)
-
In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂ (0.011 mmol, 5 mol %) and the chiral phosphine ligand (e.g., rac-BenzP, 6 mol %).
-
Add a precisely measured solvent mixture of anhydrous toluene/DMF (0.48 mL / 0.02 mL). Causality: Toluene provides the necessary non-polar environment to maximize the π-π interactions between the benzyloxy group and the substrate, while the trace DMF is essential to fully solubilize the Ni(cod)₂ precatalyst[1].
-
Stir at room temperature for 20 minutes to ensure complete complexation. A color change from yellow to deep red indicates active complex formation.
Step 2: Additive and Substrate Introduction
-
Add 2-(Benzyloxy)-3,5-difluorophenol (0.022 mmol, 10 mol %) to the active catalyst solution. Stir for 10 minutes.
-
Introduce the unactivated alkene substrate (0.22 mmol) and the secondary phosphine (0.1 mmol). Causality: The 2.2:1 ratio of alkene to phosphine ensures pseudo-first-order kinetics relative to the phosphine, preventing catalyst resting-state trapping and favoring rapid turnover.
Step 3: Catalytic Turnover and Quenching
-
Seal the tube, remove it from the glovebox, and heat at 80 °C for 12 hours.
-
Self-Validation Step: Cool to room temperature and immediately add elemental sulfur (S₈) to oxidize the sensitive phosphine products to stable phosphine oxides. Simultaneously, add exactly 0.1 mmol of 1,3,5-trimethoxybenzene as an internal standard. Causality: Oxidizing the product in situ prevents degradation during column chromatography. The internal standard guarantees that the ³¹P and ¹H NMR yields reflect the absolute catalytic turnover, completely independent of isolation technique variations.
Step 4: Data Acquisition
-
Remove an aliquot for ³¹P NMR to determine the regiomeric ratio (rr). The anti-Markovnikov to Markovnikov ratio should be >20:1.
-
Purify via flash chromatography and determine the enantiomeric excess (ee) using chiral HPLC.
Conclusion
Benchmarking data clearly demonstrates that transitioning from simple fluorinated phenols to 2-(Benzyloxy)-3,5-difluorophenol provides a significant leap in catalytic performance. The benzyloxy moiety does not merely act as a passive protecting group; it actively participates in the secondary coordination sphere, creating a chiral pocket that drives enantioselectivity (92% ee) and accelerates turnover (85 h⁻¹). For researchers developing next-generation asymmetric transformations, incorporating sterically demanding fluorinated scaffolds is a highly recommended optimization strategy.
References
- Benchchem - "2-(Benzyloxy)
- Source: ACS Publications (January 13, 2026)
- Source: The Royal Society of Chemistry (April 07, 2025)
Sources
2-(Benzyloxy)-3,5-difluorophenol proper disposal procedures
Operational and Disposal Guide for 2-(Benzyloxy)-3,5-difluorophenol in Drug Discovery Workflows
As drug development programs increasingly rely on heavily fluorinated architectures to improve metabolic stability and binding affinity, compounds like 2-(Benzyloxy)-3,5-difluorophenol have become critical synthetic intermediates[1]. Frequently utilized in the development of EP4 receptor antagonists for oncology and inflammatory diseases, this molecule presents unique operational challenges[1].
Because it is a protected fluorinated phenol, working with this compound requires a deep understanding of both its synthetic deprotection mechanisms and the rigorous environmental health and safety (EHS) protocols governing its disposal. This guide provides a self-validating framework for handling, deprotecting, and disposing of 2-(Benzyloxy)-3,5-difluorophenol.
Physicochemical Profiling & Hazard Causality
Before initiating any workflow, it is imperative to understand how the molecular structure of 2-(Benzyloxy)-3,5-difluorophenol dictates its physical hazards. The strong electronegativity of the fluorine atoms significantly lowers the pKa of the unmasked phenol, increasing its corrosivity, while the benzyl group enhances lipophilicity, which facilitates rapid dermal absorption if the compound is dissolved in organic solvents[1].
Table 1: Quantitative Data and Operational Impact
| Property | Value | Causality / Operational Impact |
| CAS Number | 1881322-00-4 | Primary identifier required for EHS tracking and waste labeling[1]. |
| Molecular Formula | C13H10F2O2 | Contains fluorine; strictly mandates routing to halogenated waste streams to prevent toxic emissions during incineration[2]. |
| Molecular Weight | 236.22 g/mol | Required for precise stoichiometric calculations during catalytic hydrogenolysis[1]. |
| Structural Features | Benzyl-protected phenol, difluoro-substituted | The benzyl ether is stable to mild acids/bases but highly susceptible to catalytic cleavage. The unmasked phenol is a severe tissue irritant[1]. |
Standard Operational Procedure: Catalytic Debenzylation
The most common operational workflow involving 2-(Benzyloxy)-3,5-difluorophenol is the removal of the benzyl protecting group to unmask the reactive phenolic hydroxyl group[1]. Catalytic hydrogenolysis is the preferred method, as it selectively cleaves the benzylic C-O bond without causing undesired defluorination of the aromatic ring[3].
Step-by-Step Methodology:
-
Solvent Preparation: In a certified chemical fume hood, dissolve 2-(Benzyloxy)-3,5-difluorophenol in anhydrous methanol.
-
Causality: Methanol perfectly solubilizes the starting material and acts as an excellent medium for hydrogen transfer at the catalyst surface.
-
-
Inert Atmosphere & Catalyst Addition: Purge the reaction flask with Argon. Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Causality: Dry Pd/C is highly active and can ignite methanol vapors upon contact with atmospheric oxygen. The Argon purge prevents flash fires.
-
-
Hydrogenation: Evacuate the Argon and introduce Hydrogen gas (H₂) via a balloon or Parr shaker. Stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Causality: Vigorous stirring maximizes the three-phase (gas-liquid-solid) contact area, ensuring efficient cleavage into 3,5-difluorophenol and toluene[3].
-
-
Filtration: Purge the system with Argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite.
-
Causality: Celite traps the microscopic, highly reactive Pd/C particles, yielding a pure filtrate and isolating the solid catalyst for specialized disposal.
-
Caption: Workflow for debenzylation and subsequent waste stream segregation.
Waste Segregation & Disposal Protocols
The debenzylation workflow generates two distinct, highly hazardous waste streams. Improper disposal of fluorinated or phenolic compounds can lead to severe environmental contamination and laboratory fires.
Step-by-Step Disposal Methodology:
Phase 1: Solid Waste (Spent Catalyst)
-
Quenching: Immediately wet the spent Pd/C and Celite filter cake with copious amounts of water while it is still on the filter funnel.
-
Causality: Spent Pd/C saturated with hydrogen gas is extremely pyrophoric. Wetting the catalyst creates a physical barrier against oxygen, eliminating the immediate fire hazard.
-
-
Containment: Transfer the wetted slurry into a dedicated, wide-mouth High-Density Polyethylene (HDPE) container labeled "Hazardous Solid Waste: Spent Palladium Catalyst." Do not mix with general solid waste.
Phase 2: Liquid Waste (Halogenated Phenolics)
-
Segregation: Collect all methanolic filtrates, unreacted starting material, and unmasked 3,5-difluorophenol into a designated liquid waste carboy.
-
Labeling & Routing: The container must be strictly labeled as "Halogenated Organic Waste" and feature the CAS Number (1881322-00-4)[4].
-
Causality: Fluorinated organics must never be mixed with standard non-halogenated flammable waste. When incinerated at standard temperatures, fluorinated compounds generate highly corrosive hydrofluoric acid (HF) gas[4]. Segregating this waste ensures it is routed to an EPA-licensed facility equipped with specialized high-temperature incinerators and alkaline scrubbers designed to neutralize HF[2].
-
Emergency Response & Decontamination
Because the deprotection of 2-(Benzyloxy)-3,5-difluorophenol yields a free fluorinated phenol, laboratories must be prepared for accidental dermal exposure. Phenols have a local anesthetic effect, meaning severe tissue damage can occur before pain is felt[5].
Dermal Exposure Protocol:
-
Immediate Action: Remove all contaminated clothing immediately. Do not hesitate.
-
PEG Decontamination: Begin swabbing the affected skin repeatedly with Polyethylene Glycol (PEG) 300 or 400. Frequently change out the swab for a fresh one soaked in PEG[5]. Continue this process for at least 15 minutes or until medical assistance arrives[5].
-
Causality: Phenolic compounds are highly lipophilic and rapidly penetrate the stratum corneum, causing systemic toxicity and deep tissue necrosis[5]. Water is relatively ineffective at removing lipophilic phenols and can inadvertently spread the chemical over a larger surface area. PEG acts as an amphiphilic macroscopic sink, effectively solubilizing and extracting the phenol directly out of the skin tissue[5].
-
Sources
2-(Benzyloxy)-3,5-difluorophenol: Comprehensive Safety, Handling, and Operational Guide
As a critical building block in modern drug discovery, 2-(Benzyloxy)-3,5-difluorophenol (CAS: 1881322-00-4) is heavily utilized in the synthesis of complex pharmaceutical agents, most notably Prostaglandin E2 (PGE2) EP4 receptor antagonists [1]. While its unique structure—featuring a benzyl-protected phenol ring and two fluorine atoms—imparts high metabolic stability and binding affinity for therapeutic targets, it also creates specific physicochemical hazards that require rigorous laboratory safety protocols.
This guide provides researchers, scientists, and safety officers with an authoritative, step-by-step operational framework for handling this compound, ensuring both scientific integrity and personnel safety.
Mechanistic Hazard Profile & Causality
To handle a chemical safely, one must understand why it is hazardous. The risks associated with 2-(Benzyloxy)-3,5-difluorophenol are directly tied to its molecular architecture:
-
Lipophilic Penetration (The Benzyl Group): The addition of the bulky, non-polar benzyl ether group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to rapidly penetrate the lipid bilayers of the stratum corneum (the skin's outer barrier) [1].
-
Protein Denaturation & Irritation (The Fluorinated Phenol Moiety): Phenol derivatives are notorious for causing severe dermal and ocular irritation. The electron-withdrawing fluorine atoms increase the acidity of any unprotected phenolic hydroxyls in its synthetic pathway, making the dust highly irritating to mucous membranes and the respiratory tract (STOT SE 3) [2].
-
Systemic Toxicity: Like its parent compound (3,5-difluorophenol), it is classified under Acute Toxicity Category 4 (Oral, Dermal, Inhalation). Ingestion or absorption can lead to systemic toxicity, necessitating strict isolation of the powder from the researcher's breathing zone [2].
Quantitative Hazard & Physicochemical Summary
| Property / Hazard Class | Value / Classification | Operational Implication |
| Molecular Weight | 236.22 g/mol | Fine, lightweight powder; highly prone to aerosolization and static cling during weighing. |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Requires complete physical barriers; no exposed skin permitted during handling. |
| Skin/Eye Irritation | Category 2 / Category 2A | Accidental contact requires immediate flushing; safety goggles are mandatory. |
| Respiratory Irritation | STOT SE 3 | Must be handled exclusively inside a certified chemical fume hood. |
Personal Protective Equipment (PPE) Selection Matrix
Do not rely on standard laboratory PPE. The lipophilic nature of this fluorinated compound requires a targeted barrier strategy.
| Body Part | Required PPE | Mechanistic Justification |
| Hands | Double Gloving: Inner Nitrile (4 mil) + Outer Neoprene (8 mil). | Causality: The lipophilic benzyl ether can permeate standard single-layer nitrile over extended exposure. Neoprene offers superior resistance to phenolic and fluorinated organic compounds. |
| Eyes/Face | Snug-fitting, indirect-vented safety goggles. | Causality: Standard safety glasses leave gaps. Indirect-vented goggles prevent aerosolized fine powders from settling on the ocular mucosa. |
| Body | Tyvek® lab suit or chemically resistant, fluid-impermeable lab coat. | Causality: Cotton lab coats absorb lipophilic powders, holding the toxicant against the skin and increasing the risk of chronic dermal absorption. |
| Respiratory | N95 or P100 particulate respirator (if weighing outside a hood). | Causality: Prevents inhalation of micro-particulates that cause severe respiratory tract irritation (STOT SE 3). |
Operational Plan: Self-Validating Handling Protocol
This step-by-step methodology ensures a self-validating system where each safety measure is confirmed before proceeding to the next step.
Step 1: Environmental Validation
-
Action: Verify the chemical fume hood face velocity.
-
Validation: Ensure the digital monitor reads between 100–120 feet per minute (fpm). Perform a "tissue test" by holding a Kimwipe near the sash; it should be gently but decisively pulled inward. Do not proceed if airflow is turbulent or weak.
Step 2: Barrier Integrity Check
-
Action: Don the required PPE (Tyvek suit, goggles, inner nitrile gloves, outer neoprene gloves).
-
Validation: Visually inspect the outer neoprene gloves. Trap air inside the glove and roll the cuff to check for micro-punctures. Causality: Even microscopic breaches can allow lipophilic phenols to bypass the barrier.
Step 3: Static-Neutralized Weighing
-
Action: Use an anti-static gun (Zerostat) or anti-static weighing boats.
-
Validation: When transferring the solid 2-(Benzyloxy)-3,5-difluorophenol using a grounded stainless-steel spatula, the powder should not "jump" or cling to the sides of the container. Causality: Fluorinated powders easily build static charges, leading to uncontrolled aerosolization.
Step 4: Sealed Transfer
-
Action: Transfer the weighed solid into the reaction flask and immediately seal it with a septum. Purge the flask with inert gas (Nitrogen or Argon) before removing it from the fume hood.
-
Validation: The system is completely closed before any movement across the laboratory occurs, isolating the hazard.
Spill Response & Disposal Plan
In the event of a solid spill, do not sweep, as this will aerosolize the toxic powder.
-
Isolate: Immediately evacuate personnel from the immediate vicinity and lower the fume hood sash.
-
Neutralize & Absorb: Cover the spilled powder with slightly dampened inert absorbent material (e.g., sand or vermiculite) to prevent dust generation. Do not use basic solutions immediately, as rapid exothermic reactions with residual acids in the synthetic pathway may occur.
-
Collect: Use a non-sparking, plastic scoop to carefully collect the absorbed mixture.
-
Dispose: Place the waste into a rigorously labeled, sealable hazardous waste container. Dispose of via an EPA-approved (or local equivalent) chemical waste disposal facility, categorized under halogenated organic solid waste [2].
Visualizations of Workflows and Mechanisms
A. Chemical Handling & Spill Response Workflow
The following logic tree dictates the safe handling of 2-(Benzyloxy)-3,5-difluorophenol.
Caption: Operational workflow for handling and spill response of fluorinated phenolic compounds.
B. Pharmacological Application: EP4 Receptor Antagonism
2-(Benzyloxy)-3,5-difluorophenol is highly valued for synthesizing EP4 receptor antagonists. These antagonists block the PGE2 signaling pathway, which is frequently hijacked by tumors to promote proliferation and immune evasion [3, 4].
Caption: Mechanism of EP4 receptor antagonists synthesized from 2-(Benzyloxy)-3,5-difluorophenol.
References
-
Yokoyama, U., et al. "The prostanoid EP4 receptor and its signaling pathway." Pharmacological Reviews, vol. 65, no. 3, 2013, pp. 1010-1052. National Center for Biotechnology Information (NCBI). URL:[Link][1]
-
National Cancer Institute (NCI). "Definition of EP4 antagonist CR6086." NCI Drug Dictionary, National Institutes of Health. URL:[Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
